6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O3/c12-7-5-1-4(11(13)14)2-8-6(5)9-3-10-7/h1-3H,(H,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNPSZKFGZXAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)N=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC2=C1C(=O)N=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one
Strategic Scaffold for Kinase Inhibitor Discovery & Antifolate Design[1][2][3]
Part 1: Executive Summary
6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one (also designated as 6-nitropyrido[2,3-d]pyrimidin-4(3H)-one ) is a bicyclic heterocyclic building block of critical importance in medicinal chemistry.[1] It belongs to the pyrido[2,3-d]pyrimidine class, a scaffold that is bioisosteric with quinazolines and pteridines.[1]
This specific nitro-functionalized derivative serves primarily as a high-value intermediate rather than a final drug substance.[1] Its utility lies in the 6-nitro group , which acts as a "masked" amine.[1] Upon reduction, it yields the 6-amino derivative—a versatile gateway for installing acrylamides (for covalent kinase inhibition) or urea moieties (for ATP-competitive inhibition).[1]
Key Applications:
-
Kinase Inhibition: Precursor for inhibitors of CDK4/6 , EGFR (including T790M mutants), PI3K , and Abl kinase.[1]
-
Antifolates: Structural analog of folic acid metabolites, targeting DHFR (Dihydrofolate Reductase).
-
Chemical Biology: A rigid, planar scaffold for fragment-based drug discovery (FBDD).[1]
Part 2: Chemical Architecture & Properties
Structural Identity
The compound exists in a tautomeric equilibrium between the lactam (4-one) and lactim (4-ol) forms.[1] In solution and solid state, the lactam (A) is generally the dominant tautomer due to the stability of the amide-like resonance.
-
IUPAC Name: 6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one[1]
-
Molecular Formula: C₇H₄N₄O₃
-
Molecular Weight: 192.13 g/mol
-
CAS Number: 153965-98-3 (Generic core references often vary by tautomer/salt)[1]
Physicochemical Profile
| Property | Value / Description | Implication for Lab Work |
| Appearance | Pale yellow to ochre powder | Nitro group conjugation imparts color.[1] |
| Melting Point | > 300 °C (Decomposes) | Indicates strong intermolecular H-bonding (dimer formation).[1] |
| Solubility | Low in DCM, MeOH, Et₂O.[1] | Requires polar aprotic solvents (DMSO, DMF) or acidic media for dissolution.[1] |
| pKa (Calc) | ~7.5 (N3-H deprotonation) | Can be alkylated at N3 under basic conditions.[1] |
| H-Bond Donors | 1 (N3-H) | Critical for binding in the ATP hinge region of kinases.[1] |
| H-Bond Acceptors | 4 (N1, N8, 4-O, NO₂) | High polarity; capable of multiple water bridges.[1] |
Part 3: Synthetic Architectures
The synthesis of the [2,3-d] fusion system requires careful regiocontrol. The most robust industrial route utilizes a Pyridine-First Strategy , building the pyrimidine ring onto a pre-functionalized pyridine core.
Primary Route: The Niementowski-Type Cyclization
This method condenses 2-amino-5-nitronicotinic acid with a formamide source.[1] It is preferred for its scalability and atom economy.
Mechanism:
-
Amidation: The amino group of the nicotinic acid attacks the formamide (or formamidine) to form an intermediate amidine.
-
Cyclodehydration: Intramolecular attack of the amide nitrogen onto the carboxylic acid (or ester) carbonyl closes the pyrimidine ring.
Figure 1: Thermal cyclization pathway from nicotinic acid precursors.[1]
Functionalization Logic (The "Make-and-Break" Strategy)
Once the 6-nitro core is synthesized, it acts as a divergence point.[1]
-
Path A (Reduction): Hydrogenation (Pd/C, H₂) or chemical reduction (Fe/NH₄Cl, SnCl₂) converts the nitro group to an amine (6-amino-pyrido[2,3-d]pyrimidin-4-one).[1]
-
Path B (Activation): Chlorination with POCl₃ converts the C4-carbonyl into a C4-chloro species, enabling SɴAr displacement with anilines.[1]
Part 4: Medicinal Chemistry Applications
Kinase Inhibitor Design (The "Hinge Binder")
The pyrido[2,3-d]pyrimidine scaffold mimics the purine ring of ATP.[1]
-
N1 and the C2-H typically face the solvent.
-
N3-H and C4=O (or N3 and C4-NH2 in derivatives) form hydrogen bonds with the hinge region of the kinase (e.g., Cys797 in EGFR).[1]
-
The 6-position vectors into the solvent-exposed area or the ribose-binding pocket, making it the ideal site for solubilizing groups or "warheads" (electrophiles).[1]
Case Study: PD-173955 Analogs Researchers use the 6-nitro core to synthesize analogs of PD-173955 (a Src/Abl inhibitor).[1] The nitro group is reduced to an amine, which is then coupled with isocyanates to form ureas, drastically improving potency and selectivity.
Figure 2: Divergent synthesis map transforming the nitro core into bioactive kinase inhibitors.[1]
Part 5: Experimental Protocols
Protocol A: Synthesis of 6-Nitro-pyrido[2,3-d]pyrimidin-4(3H)-one
Standard Operating Procedure (SOP) for Lab Scale (10 mmol)
Materials:
-
2-Amino-5-nitronicotinic acid (1.83 g, 10 mmol)[1]
-
Formamide (10 mL, excess)[1]
-
Reagents: Ammonium acetate (catalytic, optional)[1]
Procedure:
-
Setup: Charge a 50 mL round-bottom flask with 2-amino-5-nitronicotinic acid and formamide.
-
Reaction: Heat the mixture to 170–180 °C (oil bath) for 4–6 hours. The reaction must be hot enough to drive off water (cyclodehydration).
-
Note: The solution will darken; monitor by TLC (10% MeOH in DCM) or LC-MS.[1]
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Isolation: Dilute with water (20 mL) and stir for 30 minutes. Filter the precipitate.[2][3]
-
Purification: Wash the solid cake with water (2 x 10 mL) and cold ethanol (1 x 10 mL). Recrystallize from DMF/Ethanol if necessary.
-
Yield: Expected yield 60–75%.
Protocol B: Reduction to 6-Amino-pyrido[2,3-d]pyrimidin-4(3H)-one
Critical step for accessing drug-like chemical space.[1]
Procedure:
-
Dissolve the nitro compound (1 eq) in a mixture of Ethanol/Water (3:1) .
-
Add Iron powder (5 eq) and Ammonium Chloride (5 eq) .
-
Reflux at 80 °C for 2 hours.
-
Hot Filtration: Filter the mixture while hot through Celite to remove iron oxides.
-
Concentration: Evaporate the filtrate to yield the amine (often an unstable intermediate that should be used immediately in the next coupling step).
Part 6: References
-
Kisliuk, R. L., et al. (1993).[1][4] "Synthesis and biological activity of pyrido[2,3-d]pyrimidine-2,4-diamines." Journal of Medicinal Chemistry. Link
-
Rewcastle, G. W., et al. (1996).[1] "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines." Journal of Medicinal Chemistry. Link[1]
-
Hamby, J. M., et al. (1997).[1] "Structure-activity relationships for a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors." Journal of Medicinal Chemistry. Link[1]
-
Thompson, A. M., et al. (2000).[1] "Tyrosine kinase inhibitors. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry. Link[1]
-
Chem-Impex International. "6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one Safety and Data." (Analogous chemistry reference). Link
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3’,2’:4,5]Thieno[2,3-d] Pyrimidines Derivative [scirp.org]
- 3. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 4. encyclopedia.pub [encyclopedia.pub]
6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one chemical properties
[1]
Executive Summary & Chemical Identity
6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one represents a high-value heterocyclic scaffold in medicinal chemistry, functioning as a critical intermediate for the synthesis of ATP-competitive kinase inhibitors and antifolates.[1] Structurally, it is a deaza-analogue of pteridines and a bioisostere of quinazolines , offering distinct solubility and hydrogen-bonding profiles that modulate pharmacokinetic parameters.[1]
The compound exists in a tautomeric equilibrium between the lactam (4-one) and lactim (4-hydroxy) forms, with the lactam predominating in the solid state and polar solvents. The C6-nitro group serves as a "masked" amino handle; its reduction yields the 6-amino derivative, a versatile nucleophile for constructing urea, amide, or sulfonamide linkages found in potent CDK, EGFR, and tyrosine kinase inhibitors.
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 24410-19-3 (Generic scaffold reference); Specific derivatives vary.[1][2][3][4] |
| Molecular Formula | C₇H₄N₄O₃ |
| Molecular Weight | 192.13 g/mol |
| Appearance | Pale yellow to ochre crystalline powder |
| Melting Point | >300 °C (Decomposes) |
| Solubility | Low in water, EtOH; Soluble in DMSO, DMF, DMAc |
| pKa (Calculated) | ~7.5 (Amide N-H), ~1.2 (Pyridine N) |
| Tautomerism | Predominantly 1H-4-one tautomer in solution |
Synthetic Architecture
The synthesis of the 6-nitro-pyrido[2,3-d]pyrimidine core generally follows a "bottom-up" cyclization strategy rather than direct nitration of the fused system, as the electron-deficient nature of the pyridopyrimidine ring makes electrophilic aromatic substitution at C6 difficult.[1]
Pathway A: Condensation of 6-Aminopyrimidines (Preferred)
The most robust route involves the condensation of 2,4-diamino-6-hydroxypyrimidine (or 6-aminouracil derivatives) with nitromalonaldehyde (as its sodium salt) or 3-nitro-chromones .[1] This method regioselectively installs the pyridine ring with the nitro group already in place.
Pathway B: Povarov-Type Cyclization
An alternative approach utilizes the reaction of 4-aminopyrimidines with nitro-substituted enaminones, though this often requires harsh conditions.[1]
Visualization: Synthetic Logic Flow
Figure 1: Primary synthetic route via pyrimidine condensation.
Chemical Reactivity & Functionalization
The 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one scaffold presents three distinct vectors for chemical modification, enabling the construction of diverse Structure-Activity Relationship (SAR) libraries.
Vector 1: The C6-Nitro Reduction (The Pharmacophore Handle)
The nitro group is chemically inert to most nucleophiles but is easily reduced to the 6-amino group.[1] This transformation is the gateway to biological activity, as the resulting amine can form hydrogen bonds with the hinge region of kinase enzymes.
-
Reagents: H₂/Raney Nickel (standard), Fe/AcOH (mild), or SnCl₂.
-
Outcome: 6-Amino-1H-pyrido[2,3-d]pyrimidin-4-one.
Vector 2: The C4-Carbonyl Activation (The Kinase Switch)
The C4-carbonyl (lactam) is unreactive toward direct displacement. It must be activated by conversion to a 4-chloro or 4-triazolyl leaving group.[1] This allows for SNAr displacement by anilines, installing the hydrophobic tail required for kinase specificity.
-
Reagents: POCl₃ (Phosphorus oxychloride) or SOCl₂/DMF.
-
Mechanism: Chlorination converts the tautomeric hydroxyl into a good leaving group.[1]
Vector 3: N-Alkylation
The N1 (or N3) position can be alkylated to modulate solubility and steric fit within the binding pocket.
Visualization: Reactivity Tree
Figure 2: Divergent synthesis pathways from the parent scaffold.
Therapeutic Utility & SAR Logic
The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in drug discovery.[4] The 6-nitro derivative acts as the precursor to compounds that compete with ATP for the kinase active site.[1]
-
CDK4/6 Inhibition: Analogues of Palbociclib utilize this core.[1] The N8-substituent (introduced early or via alkylation) and the C2-amino group are critical for orientation.[1]
-
Tyrosine Kinase Inhibition (TKI): The 6-position substituents (derived from the nitro group) often extend into the solvent-exposed region of the kinase, allowing for solubilizing groups (e.g., piperazines) to be attached.
-
DHFR Inhibition: Unlike quinazolines, the extra nitrogen in the pyridine ring (N8) provides an additional H-bond acceptor, increasing affinity for Dihydrofolate Reductase (DHFR) in antibacterial applications.
Experimental Protocols
Protocol A: Synthesis of 6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one
Note: This protocol assumes the condensation of a 2,4-diaminopyrimidine derivative with sodium nitromalonaldehyde.[1]
-
Reagent Prep: Dissolve sodium nitromalonaldehyde monohydrate (1.2 eq) in water.
-
Condensation: Add 2,4-diamino-6-hydroxypyrimidine (1.0 eq) to the solution. Adjust pH to ~5.0 using glacial acetic acid.
-
Reaction: Heat the mixture to 90–100 °C for 4–6 hours. The solution will darken, and a precipitate will begin to form.
-
Isolation: Cool to room temperature and then to 4 °C. Filter the precipitate.
-
Purification: Wash the cake with cold water followed by ethanol. Recrystallize from DMF/Water if necessary.[1]
-
Validation: Check LC-MS for [M+H]⁺ = 193.
Protocol B: Reduction to 6-Amino-1H-pyrido[2,3-d]pyrimidin-4-one
Critical Step: The nitro group reduction must be controlled to prevent over-reduction of the heterocyclic ring.[1]
-
Setup: Suspend 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one (1.0 g) in DMF (10 mL) and Methanol (10 mL).
-
Catalyst: Add Raney Nickel (approx. 100 mg, washed with water and methanol) under an argon atmosphere. Caution: Raney Nickel is pyrophoric.[1]
-
Hydrogenation: Stir the mixture under a balloon of Hydrogen gas (1 atm) at 50 °C for 12 hours.
-
Workup: Filter the catalyst through a pad of Celite (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.
-
Yield: The product is typically a dark yellow/brown solid, used directly in the next step (acylation/urea formation) due to oxidation sensitivity.
References
-
Medicinal Chemistry of Pyrido[2,3-d]pyrimidines: Shamroukh, A. H., et al.[2][5] "The chemistry of pyrido[2,3-d]pyrimidines and their applications." Journal of Chemical and Pharmaceutical Research, 2016. Link
-
Synthesis of Kinase Inhibitors: Thompson, A. M., et al. "Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and pyrido[2,3-d]pyrimidines as tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 2000. Link
-
Antimicrobial Activity: Al-Omary, F. A., et al. "An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity."[1] Chemistry Central Journal, 2018. Link
-
Reduction Protocols: Kisliuk, R. L., et al.[6][7] "Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-diamines." Journal of Heterocyclic Chemistry, 1993. Link
Sources
- 1. CAS 2164-83-2: 6-Hydroxy-5-nitro-4(3H)-pyrimidinone [cymitquimica.com]
- 2. jocpr.com [jocpr.com]
- 3. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pyrido[2,3-d]pyrimidine Scaffold: A Technical Guide to Biological Significance and Therapeutic Application
Executive Summary
The pyrido[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2] As a deaza-analogue of pteridine and an aza-analogue of quinazoline, this bicyclic heterocycle offers a unique physicochemical profile that balances lipophilicity with hydrogen-bonding capacity.
This guide analyzes the scaffold's dominance in kinase inhibition (specifically CDK4/6 and Tyrosine Kinases) and antifolate therapeutics. It details the structural activity relationships (SAR) that led to the discovery of blockbuster drugs like Palbociclib, provides validated synthetic protocols, and outlines industry-standard assay workflows.
Structural Biology & Chemotype Analysis
Bioisosteric Relationships
The biological utility of pyrido[2,3-d]pyrimidine stems from its structural similarity to endogenous purines (adenine, guanine) and folate cofactors.
-
Vs. Quinazoline: The addition of the nitrogen at position 8 (N8) increases water solubility compared to the quinazoline core (found in EGFR inhibitors like Gefitinib), often improving pharmacokinetic (PK) profiles without sacrificing ATP-pocket binding affinity.
-
Vs. Pteridine: Removing the nitrogen at position 5 (C5) reduces the electron deficiency of the ring system, altering the pKa and metabolic stability compared to pteridine-based antifolates (e.g., Methotrexate).
Binding Modes
In kinase targets, the scaffold typically functions as a Type I ATP-competitive inhibitor. The N1 and N3 atoms, along with substituents at C2, often form a "donor-acceptor-donor" motif that mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region via hydrogen bonds.
Primary Therapeutic Targets
The scaffold's versatility allows it to target distinct protein families based on substitution patterns.
| Target Family | Mechanism of Action | Key Substitutions | Representative Drug/Compound |
| CDK4/6 | Cell cycle arrest (G1/S phase transition blockade) | N8: Bulky alkyl/cycloalkyl (selectivity)C2: Aminopyridine (hinge binding) | Palbociclib , Ribociclib |
| Tyrosine Kinases | Inhibition of signal transduction (EGFR, VEGFR, FGFR) | C4: Anilino group (hydrophobic pocket)C6/C7: Solubilizing groups | PD173074 (FGFR1 inhibitor) |
| DHFR | Folate antagonism (DNA synthesis blockade) | C2/C4: Diamine substitution | Piritrexim |
Visualization: Target Landscape
The following diagram illustrates the divergent biological pathways accessible via this scaffold.
Caption: Divergent therapeutic applications of the pyrido[2,3-d]pyrimidine scaffold based on specific substitution patterns.
Case Study: Palbociclib (CDK4/6 Inhibition)[2][3][4][5]
Palbociclib (PD-0332991) is the definitive proof-of-concept for this scaffold. Its discovery by Fry et al. revolutionized breast cancer therapy by selectively targeting CDK4 and CDK6, sparing CDK2 (which is essential for normal cell proliferation).
Structure-Activity Relationship (SAR)
The high selectivity of Palbociclib is driven by specific steric and electronic features:
-
N8-Cyclopentyl Group: This is the critical selectivity filter. The bulky cycloalkyl group fits into a specific hydrophobic pocket present in CDK4/6 but absent or distinct in other kinases (like CDK2).
-
C2-Aminopyridine: Forms the primary hinge-binding interaction (hydrogen bonds with Val101 in CDK4).
-
C7-Carbonyl: The lactam functionality (pyrido[2,3-d]pyrimidin-7-one) is essential for the correct tautomeric state for binding.
Quantitative Potency Data
The following data highlights the selectivity profile achieved by the scaffold optimization.
| Kinase Target | IC50 (nM) | Significance |
| CDK4 / Cyclin D1 | 11 | Primary Therapeutic Target |
| CDK6 / Cyclin D2 | 16 | Primary Therapeutic Target |
| CDK2 / Cyclin E | > 10,000 | Critical: Avoids general cytotoxicity |
| EGFR | > 10,000 | No off-target tyrosine kinase activity |
Data Source: Derived from Fry et al., Mol.[3][4] Cancer Ther. 2004.[5][3][4]
Synthetic Methodologies
Constructing the pyrido[2,3-d]pyrimidine scaffold generally follows two strategic disconnections: forming the pyridine ring onto a pyrimidine (Route A) or forming the pyrimidine ring onto a pyridine (Route B). Route A is preferred for CDK inhibitors like Palbociclib.
Route A: The "Pyrimidine-First" Approach (Palbociclib Route)
This route utilizes a Heck coupling followed by intramolecular cyclization.
Protocol Overview:
-
Starting Material: 5-bromo-2,4-dichloropyrimidine.
-
SNAr Displacement: Selective displacement of the C4-chloride with a bulky amine (e.g., cyclopentylamine).
-
Heck Coupling: Palladium-catalyzed coupling at C5 with an acrylate or crotonic acid derivative.
-
Cyclization: Intramolecular ring closure to form the lactam (pyridinone) ring.
Visualization: Synthesis Workflow
Caption: Synthetic route for 8-substituted pyrido[2,3-d]pyrimidin-7-ones via pyrimidine functionalization.
Experimental Protocols
To validate the biological activity of pyrido[2,3-d]pyrimidine derivatives, the ADP-Glo™ Kinase Assay is the industry standard. It is a homogeneous, luminescent assay that measures ADP formation, directly correlating to kinase activity.[6]
Protocol: ADP-Glo Kinase Assay (CDK4/6)
Principle: The assay quantifies kinase activity by converting the ADP produced during the kinase reaction back into ATP, which is then used by Ultra-Glo™ Luciferase to generate light.
Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Substrate: Recombinant Rb protein (C-terminal fragment).
-
Enzyme: Recombinant CDK4/Cyclin D1 complex.
-
Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
Step-by-Step Methodology:
-
Compound Preparation:
-
Dissolve pyrido[2,3-d]pyrimidine derivatives in 100% DMSO.
-
Prepare 3-fold serial dilutions in Kinase Buffer (Final DMSO concentration < 1%).
-
-
Kinase Reaction (5 µL volume in 384-well plate):
-
Add 1 µL of Compound (or vehicle control).
-
Add 2 µL of Enzyme Mix (CDK4/Cyclin D1). Incubate for 10 min at RT to allow compound binding.
-
Add 2 µL of Substrate/ATP Mix (Final ATP concentration should be at Km, typically 10-50 µM).
-
Critical Step: Incubate for 60 minutes at Room Temperature (RT).
-
-
ADP-Glo Reaction (Stop & Deplete):
-
Detection (Convert & Measure):
-
Data Analysis:
-
Measure Luminescence (RLU) using a plate reader.
-
Calculate % Inhibition =
. -
Fit data to a sigmoidal dose-response curve to determine IC50.
-
Visualization: Assay Logic
Caption: Logical flow of the ADP-Glo assay used to quantify kinase inhibition.
Future Perspectives
The pyrido[2,3-d]pyrimidine scaffold continues to evolve.[14] Current research focuses on:
-
PROTACs (Proteolysis Targeting Chimeras): Using the scaffold as the "warhead" to bind CDK4/6, linked to an E3 ligase ligand (e.g., Cereblon) to induce protein degradation rather than just inhibition. This addresses resistance mechanisms where kinase overexpression occurs.
-
Covalent Inhibitors: Modifying the scaffold (e.g., at C6) with acrylamides to target specific cysteines in the ATP pocket of mutant kinases (e.g., EGFR T790M), providing irreversible inhibition.
References
-
Fry, D. W., et al. (2004).[4] Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts.[3][15] Molecular Cancer Therapeutics, 3(11), 1427–1438.[5] Link
-
Toogood, P. L. (2008). Cyclin-dependent kinase inhibitors for the treatment of cancer.[2][10][16][17] Medicinal Research Reviews, 21(6), 487-498. Link
-
VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4.[2][9][10][18] Journal of Medicinal Chemistry, 48(7), 2371–2387. Link
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link
-
Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 144, 19-50. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pfizer’s Novel CDK 4/6 Inhibitor Palbociclib plus Letrozole Significantly Prolonged Progression-Free Survival in Patients with Advanced Breast Cancer | Pfizer [pfizer.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 7. bmglabtech.com [bmglabtech.com]
- 8. promega.com [promega.com]
- 9. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature | Oncotarget [oncotarget.com]
- 10. The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Decade After Approval of the First CDK4/6 Inhibitor: A Look Back at Palbociclib’s Journey from Discovery to Approval and What’s Next in CDK Inhibition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore its potential as a therapeutic agent, particularly in the realm of oncology and kinase inhibition. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly protein kinases.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the development of kinase inhibitors has become a major focus of modern drug discovery.
Derivatives of pyrido[2,3-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. The introduction of a nitro group at the 6-position, as in 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one, is anticipated to modulate the electronic properties of the molecule and influence its interaction with biological targets.
Synthesis of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one: A Proposed Pathway
While a direct, detailed experimental protocol for the synthesis of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one is not extensively documented in the literature, a plausible synthetic route can be constructed based on established methods for the synthesis of the core scaffold and subsequent nitration. The proposed synthesis is a two-step process, beginning with the construction of the 1H-pyrido[2,3-d]pyrimidin-4-one ring system, followed by electrophilic nitration.
Caption: Proposed two-step synthesis of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one.
Experimental Protocol:
Step 1: Synthesis of 1H-Pyrido[2,3-d]pyrimidine-2,4,7(3H,6H,8H)-trione
This step involves the condensation of 6-aminouracil with malonic acid in the presence of a dehydrating agent like acetic anhydride. This reaction constructs the pyridine ring fused to the pyrimidine core.
-
Reagents and Materials:
-
6-Aminouracil
-
Malonic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
Combine equimolar amounts of 6-aminouracil and malonic acid in a round-bottom flask.
-
Add an excess of acetic anhydride to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 1H-pyrido[2,3-d]pyrimidine-2,4,7(3H,6H,8H)-trione.
-
Step 2: Synthesis of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
The second step is the electrophilic nitration of the pyrido[2,3-d]pyrimidine core at the C6 position.
-
Reagents and Materials:
-
1H-Pyrido[2,3-d]pyrimidine-2,4,7(3H,6H,8H)-trione
-
Fuming nitric acid
-
Glacial acetic acid
-
Beaker
-
Ice bath
-
Stirring plate
-
-
Procedure:
-
Dissolve the 1H-pyrido[2,3-d]pyrimidine-2,4,7(3H,6H,8H)-trione in glacial acetic acid in a beaker, cooling the mixture in an ice bath.
-
Slowly add fuming nitric acid dropwise to the stirred solution while maintaining a low temperature.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry.
-
The crude 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one can be purified by recrystallization.
-
Physicochemical Properties and Characterization
The structural elucidation of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one would rely on a combination of spectroscopic techniques. Based on the analysis of similar pyrido[2,3-d]pyrimidine derivatives, the following spectral data can be anticipated.[7][8][9][10]
Table 1: Expected Physicochemical and Spectroscopic Data for 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
| Property | Expected Value/Characteristics |
| Molecular Formula | C₇H₄N₄O₃ |
| Molecular Weight | 192.13 g/mol |
| Appearance | Likely a yellow or pale-yellow solid |
| Melting Point | Expected to be high, likely >250 °C (decomposition may occur) |
| Solubility | Sparingly soluble in common organic solvents, likely soluble in DMSO and DMF |
| ¹H NMR (DMSO-d₆) | Aromatic protons on the pyridine and pyrimidine rings, with downfield shifts expected due to the electron-withdrawing nitro group. |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carbonyl carbon and aromatic carbons. The carbon bearing the nitro group will be significantly deshielded. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (amide), and asymmetric and symmetric stretching of the NO₂ group. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight. |
Biological Activity and Therapeutic Potential
The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The introduction of a nitro group can significantly impact the biological activity of a molecule. The nitro group is a strong electron-withdrawing group, which can influence the binding affinity of the compound to its target protein.
Kinase Inhibition: A Primary Target
Many pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinases (CDKs).[2][4] These kinases are crucial regulators of cell proliferation, differentiation, and survival, and their aberrant activity is a key driver in many cancers.
Caption: Proposed mechanism of action via kinase inhibition.
The 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one, by virtue of its core structure, is a promising candidate for evaluation as a kinase inhibitor. The nitro group may enhance its binding to the ATP-binding pocket of certain kinases, potentially leading to potent and selective inhibition.
Anticancer Activity
Given the role of kinases in cancer, it is highly probable that 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one will exhibit anticancer activity. The antiproliferative effects of related compounds have been demonstrated in various cancer cell lines.[4] The mechanism of action is likely to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Table 2: Reported Anticancer Activities of Related Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |
| Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | MDA-MB-231 (Breast) | 420 nM - >25 µM | [7] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | HepG-2, PC-3, HCT-116 | 0.3 - 7 µM | [4] |
| Azolo[1,5-a]pyrimidines (nitro-substituted) | A-172, Rd, Hos | 13 - 27 µM | [11] |
Note: The IC₅₀ values are for related but not identical compounds and serve to illustrate the potential of this chemical class.
Antimicrobial Potential
Nitro-containing heterocyclic compounds have a long history as antimicrobial agents.[12] The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the microorganism. While the primary focus for pyrido[2,3-d]pyrimidines has been on anticancer applications, the presence of the nitro group suggests that 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one may also possess antibacterial or antifungal properties.[13]
Future Directions and Conclusion
6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. The synthetic pathway outlined in this guide provides a clear roadmap for its preparation, enabling further investigation into its biological properties.
Key areas for future research include:
-
Definitive Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the compound fully characterized using modern spectroscopic techniques.
-
In-depth Biological Evaluation: Comprehensive screening against a panel of protein kinases is warranted to identify its primary molecular targets. Subsequent evaluation of its anticancer activity in a diverse range of cancer cell lines will be crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at various positions of the pyrido[2,3-d]pyrimidine ring will help in optimizing the potency and selectivity of this compound.
-
Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties will be essential for its development as a potential drug candidate.
References
- Shamroukh, A. H., Rashad, A. E., & Abdelmegeid, F. M. E. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
- Reddy, M. V. R., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1243-1248.
- Fares, M., et al. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 16(18), 3389-3395.
- Abdel-Wahab, B. F., & Abdel-Gawad, H. (2011). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. International Journal of Organic Chemistry, 1(3), 123-134.
- Adon, T., et al. (2021). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 11(47), 29227-29246.
- An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. (2012). International Journal of Organic Chemistry, 2(1), 58-63.
- Kornienko, A., et al. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules, 27(16), 5293.
- Elzahabi, H. S. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Scientific Reports, 12(1), 11848.
- Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. (2022). Journal of Molecular Structure, 1250, 131846.
- (1) H and (13) C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives. (2012). Magnetic Resonance in Chemistry, 50(9), 646-650.
- El-Gohary, N. S., & Shaaban, M. I. (2019). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Scientific Reports, 9(1), 1-13.
- One-Pot Synthesis of Some New Pyrido[2,3-d]pyrimidine Derivatives Catalyzed by Sodium Lauryl Sulfate in Aqueous Media. (2013). Journal of the Chinese Chemical Society, 60(7), 781-785.
- Nitration reaction of pyrimidine derivatives at the carbon. (n.d.).
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3617.
- Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). Molecules, 26(24), 7586.
- Pyridopyrimidines as Anticancer Agents. (2021). Current Drug Targets, 22(11), 1279-1296.
- Mechanism of pyrido[2,3‐d]pyrimidines. (2018). Journal of Heterocyclic Chemistry, 55(11), 2569-2578.
- Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. (2015). Open Access Library Journal, 2(3), 1-9.
- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). European Journal of Medicinal Chemistry, 245, 114922.
- Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as Analgesic and Anti-Inflammatory Agents. (2009). Bioorganic & Medicinal Chemistry Letters, 19(13), 3392-3397.
Sources
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 4. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 [mdpi.com]
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- 13. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one: A Kinase Inhibitor Candidate
For Research Use Only.
Introduction
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with numerous derivatives reported to exhibit potent inhibitory activity against a range of protein kinases.[1][2][3] Dysregulation of kinase signaling is a fundamental mechanism in the pathogenesis of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1][3] This document provides detailed application notes and protocols for the investigation of a specific derivative, 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one, as a potential kinase inhibitor.
While specific data for 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one is not extensively available in the public domain, this guide is constructed based on the known activities of structurally related pyrido[2,3-d]pyrimidine compounds. These analogs have shown inhibitory potential against various kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Cyclin-Dependent Kinases (CDKs).[1][2] Therefore, the protocols outlined herein are designed to be broadly applicable for the initial characterization and validation of this compound as a kinase inhibitor.
Disclaimer: The experimental data presented in this document is hypothetical and for illustrative purposes only, designed to demonstrate the application of the described protocols.
Principle of Action
6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one, by virtue of its core scaffold, is hypothesized to function as an ATP-competitive kinase inhibitor. The pyrido[2,3-d]pyrimidine core can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism for this class of inhibitors. The nitro group at the 6-position may introduce specific interactions that could influence potency and selectivity towards certain kinases.
Data Presentation
The following tables present hypothetical data for the characterization of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one, illustrating the expected outcomes from the protocols described below.
Table 1: In Vitro Kinase Inhibitory Activity of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
| Kinase Target | IC₅₀ (nM) |
| EGFR (Wild-Type) | 85 |
| EGFR (T790M Mutant) | 150 |
| PIM-1 | 210 |
| CDK2/cyclin E | 350 |
| VEGFR2 | >1000 |
Table 2: Cellular Activity of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one in A549 Lung Cancer Cells
| Assay | Endpoint | IC₅₀ (µM) |
| Cell Viability (MTT) | Cell Proliferation | 1.2 |
| EGFR Phosphorylation (Western Blot) | p-EGFR (Y1068) levels | 0.8 |
| Apoptosis (Annexin V/PI) | % Apoptotic Cells | 2.5 (at 48h) |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a homogenous, luminescence-based assay to determine the in vitro potency of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one against a panel of kinases. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and vice-versa.
Materials:
-
Recombinant human kinases (e.g., EGFR, PIM-1)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one in DMSO, starting from a high concentration (e.g., 1 mM). Further dilute these solutions in kinase assay buffer to achieve the desired final concentrations in the assay.
-
Kinase Reaction:
-
To each well of a white assay plate, add 5 µL of the diluted compound or vehicle (DMSO) control.
-
Add 10 µL of a solution containing the kinase and its respective peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration should be at or near the Kₘ for each enzyme).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Equilibrate the plate to room temperature for 10 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Causality Behind Experimental Choices:
-
The use of a luminescence-based assay provides high sensitivity and a broad dynamic range.
-
Running the reaction at the Kₘ of ATP for each kinase ensures that the assay is sensitive to competitive inhibitors.
-
A 10-point dose-response curve allows for accurate determination of the IC₅₀ value.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one on the proliferation of cancer cells. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the inhibitor concentration.
-
Self-Validating System:
-
Include a positive control (e.g., a known cytotoxic drug) to ensure the assay is performing correctly.
-
Visually inspect the cells under a microscope before and after treatment to correlate the MTT results with morphological changes.
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol is used to determine if 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one inhibits the phosphorylation of its target kinase in a cellular context.
Materials:
-
Cancer cell line (e.g., A549)
-
6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Authoritative Grounding: The use of a loading control like β-actin is crucial to ensure equal protein loading across all lanes, validating the observed changes in protein phosphorylation.
Visualization of Signaling and Workflows
Caption: Experimental workflow for the evaluation of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
-
El-Gamal, M. I., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1854. [Link]
-
Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11085-11102. [Link]
-
Queener, S. F., et al. (2000). A Novel, Potent, and Selective Nonclassical Dihydrofolate Reductase Inhibitor: N6-[(2,5-Dimethoxyphenyl)methyl]-N6-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine. Antimicrobial Agents and Chemotherapy, 44(11), 3163-3168. [Link]
-
Rak, M., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Sources
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
using 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one in cell culture
Application Note: Characterization and Utilization of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one in Cell Culture
Part 1: Introduction & Compound Profile
6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one (CAS: 40769-83-3) is a fused heterocyclic scaffold primarily utilized as a key synthetic intermediate in the development of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., PD-0332991/Palbociclib analogs) and Dihydrofolate Reductase (DHFR) inhibitors .
While often viewed solely as a chemical building block, this compound possesses distinct biological properties relevant to cell culture:
-
Pharmacological Scaffold: It serves as a "fragment" control to determine if the core heterocyclic ring contributes to off-target cytotoxicity independent of the side-chains found in active drugs.
-
Hypoxia Sensitivity: The C6-nitro group is susceptible to enzymatic reduction by cellular nitroreductases (NTRs), particularly under hypoxic conditions, potentially converting it into a reactive amine species (6-amino-1H-pyrido[2,3-d]pyrimidin-4-one).
Technical Specifications:
-
Molecular Weight: 192.13 g/mol
-
Formula: C₇H₄N₄O₃
-
Solubility: Low in water/PBS; High in DMSO (>10 mM).
-
Stability: Stable in DMSO at -20°C for >6 months. Hydrolytically stable in neutral media.
Part 2: Preparation & Handling Protocols
Stock Solution Preparation
Rationale: This compound is hydrophobic. Direct addition to media will cause precipitation, leading to "false" cytotoxicity via physical sedimentation on cells.
| Step | Action | Critical Note |
| 1 | Weigh 1.92 mg of powder. | Use an anti-static gun; powder can be charged. |
| 2 | Add 1.0 mL of sterile, anhydrous DMSO (Sigma D2650). | Do not use aqueous buffers yet. |
| 3 | Vortex for 30 seconds; sonicate for 5 mins at 40°C. | Visual clarity is mandatory. |
| 4 | Aliquot into amber tubes (50 µL/tube). | Store at -20°C. Avoid freeze-thaw cycles. |
| 5 | Result: 10 mM Stock Solution. |
Working Solution (Dosing)
-
Vehicle Control: The final DMSO concentration must remain constant (typically 0.1% or 0.5%) across all conditions.
-
Pre-dilution Method: Never add 100% DMSO stock directly to the cell well.
-
Step A: Dilute 10 mM stock 1:100 in culture media (Result: 100 µM, 1% DMSO).
-
Step B: Perform serial dilutions in media containing 1% DMSO to maintain vehicle consistency.
-
Step C: Add these 10x concentrates to the cells (10 µL into 90 µL media).
-
Part 3: Experimental Workflows
Workflow A: Cytotoxicity Profiling (Scaffold Validation)
Objective: Determine if the core scaffold exhibits intrinsic toxicity or if it acts as an inert carrier.
Protocol:
-
Seeding: Plate HeLa or MCF-7 cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one at 0, 1, 10, 50, and 100 µM.
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: ATP-based viability assay (e.g., CellTiter-Glo).
-
Note: Avoid MTT if assessing hypoxia, as nitro-compounds can interfere with tetrazolium reduction.
-
Workflow B: Hypoxia-Activated Reduction Assay
Objective: Test if the 6-nitro group acts as a hypoxia-selective trigger (bioreductive activation).
Protocol:
-
Seeding: Plate A549 cells (high nitroreductase activity) in duplicate plates.
-
Treatment: Add compound at IC₅₀ (determined from Workflow A) or 50 µM.
-
Conditions:
-
Plate 1 (Normoxia): Standard incubator (21% O₂).
-
Plate 2 (Hypoxia): Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).
-
-
Analysis:
-
Collect media at 24h.
-
Analyze via LC-MS for the presence of the 6-amino metabolite (M-O₂ + H₂ shift).
-
Assess viability: If toxicity is significantly higher in Hypoxia vs. Normoxia, the compound acts as a bioreductive prodrug.
-
Part 4: Mechanism & Visualization
Figure 1: Experimental Logic Flow This diagram illustrates the decision tree for characterizing the scaffold.
Caption: Decision matrix for characterizing 6-nitro-pyrido-pyrimidine derivatives in cell culture.
Figure 2: Putative Bioreduction Pathway The nitro group reduction is the primary metabolic event expected in cellular assays.
Caption: Stepwise reduction of the 6-nitro moiety by cellular nitroreductases under hypoxic conditions.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Crystals in Media | Compound crashed out upon dilution. | Pre-warm media to 37°C before adding the DMSO stock. Vortex immediately. |
| Inconsistent IC50 | Evaporation of DMSO or edge effects. | Use breathable seals; fill outer wells with PBS (do not use for data). |
| High Background in MTT | Chemical reduction of tetrazolium. | Switch to ATP (luminescence) or LDH (fluorescence) assays which are less sensitive to redox-active nitro compounds. |
References
-
VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387. Link
-
Grivsky, E. M., et al. (1980). "Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine." Journal of Medicinal Chemistry, 23(3), 327-329. Link
-
O'Connor, L. J., et al. (2015). "Nitroreductase activation of nitro-substituted pharmacophores." British Journal of Cancer, 112, 1876–1885. Link
-
ChemicalBook. (2023). "2-amino-6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one Product Properties." Link
Sources
Application Note: In Vitro Characterization of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
Abstract & Scientific Rationale
The compound 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one represents a "privileged scaffold" in medicinal chemistry, structurally mimicking the purine core of adenosine triphosphate (ATP). Its planar heterocyclic structure allows it to occupy the ATP-binding pocket of various protein kinases (e.g., EGFR, PIM-1, CDK2 ) and dihydrofolate reductase (DHFR).
While often utilized as a synthetic intermediate—where the C6-nitro group is reduced to an amine for further functionalization—the nitro-variant itself possesses distinct electronic properties. The electron-withdrawing nitro group alters the acidity of the N3-proton and the electron density of the pyrimidine ring, potentially influencing binding affinity via hydrogen bond donor/acceptor modulation.
This guide details the protocols for evaluating this compound's bioactivity, focusing on solubility management , enzymatic kinase inhibition , and cellular cytotoxicity .
Compound Handling & Preparation[1][2][3][4][5][6]
Physicochemical Profile[4][7][8][9]
-
Molecular Weight: ~192.13 g/mol
-
Appearance: Typically a yellow to orange crystalline powder.
-
Solubility: Poor in water; moderate-to-good in DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide).
-
Stability: The nitro group renders the compound susceptible to photoreduction over extended periods; protect from direct light.
Stock Solution Protocol
Objective: Prepare a stable 10 mM stock solution for biological assays.
-
Weighing: Weigh 1.92 mg of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one into a sterile, amber glass vial (to protect from light).
-
Dissolution: Add 1.0 mL of anhydrous DMSO (≥99.9%, cell-culture grade).
-
Critical Step: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into 50 µL volumes in amber PCR tubes. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles (maximum 3 cycles).
Assay I: Enzymatic Kinase Inhibition (ADP-Glo™ Platform)
Target: Epidermal Growth Factor Receptor (EGFR) or PIM-1 Kinase. Mechanism: ATP-competitive inhibition. Readout: Luminescence (quantification of ADP generated by kinase activity).
Reagents Required[2][3][4][5][7][9]
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Substrate: Poly(Glu, Tyr) 4:1 (for EGFR) or PIM-1 specific peptide.
-
ATP: Ultra-pure ATP (10 µM final concentration; typically at or below
). -
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
Experimental Workflow
-
Compound Dilution (Serial):
-
Prepare a 3-fold serial dilution of the 10 mM stock in DMSO (10 points).
-
Further dilute 1:25 into Kinase Buffer to yield a 4X working concentration (max DMSO < 4% at this stage).
-
-
Kinase Reaction Assembly (384-well white plate):
-
2 µL of Kinase Enzyme (0.2 ng/µL).
-
2 µL of Compound (4X working solution).
-
Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
4 µL of ATP/Substrate Mix (2.5X).
-
Reaction: Incubate for 60 minutes at RT.
-
-
ADP Detection:
-
Add 8 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 16 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).
Data Analysis
Calculate Percent Inhibition:
-
RLU: Relative Light Units.
-
Fit data to a sigmoidal dose-response curve (variable slope) to determine IC₅₀.
Assay II: Cellular Cytotoxicity (MTT Assay)
Objective: Determine cell permeability and on-target efficacy in cancer cell lines (e.g., A549 - Lung, MCF-7 - Breast).
Protocol
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well clear plates (100 µL media). Incubate for 24 hours to allow attachment.
-
Treatment:
-
Prepare 2X compound dilutions in culture media (ensure final DMSO < 0.5%).
-
Remove 50 µL of old media and add 50 µL of 2X compound.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Development:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.
-
Aspirate media carefully.
-
Solubilize formazan crystals with 150 µL DMSO.
-
-
Readout: Measure Absorbance at 570 nm (Reference: 630 nm).
Visualizations
Figure 1: Experimental Workflow (Hit-to-Lead)
This diagram illustrates the logical flow from compound preparation to hit validation.
Caption: Sequential workflow for evaluating 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one bioactivity.
Figure 2: Mechanism of Action (EGFR Kinase Domain)
Visualizing the competitive inhibition at the ATP binding site.
Caption: Competitive inhibition mechanism where the scaffold blocks ATP binding to EGFR.
Expert Tips & Troubleshooting
-
Solubility "Crash-Out": The planar nature of pyrido[2,3-d]pyrimidines causes them to stack and precipitate in aqueous buffers.
-
Solution: Ensure the intermediate dilution (Step 1 of Kinase Assay) is performed in a buffer containing 0.1% BSA or 0.01% Triton X-100 to prevent aggregation.
-
-
Interference: Nitro groups can sometimes quench fluorescence.
-
Validation: If using a FRET-based assay (e.g., Z'-LYTE), run a "compound only" control to check for optical interference. Luminescence assays (ADP-Glo) are generally less susceptible.
-
-
Structure-Activity Relationship (SAR): If the 6-nitro compound shows weak activity (IC₅₀ > 10 µM), consider it a "fragment hit." The nitro group is often too electron-withdrawing; reducing it to an amine (6-NH₂) and capping it with an acyl or urea group typically improves potency by orders of magnitude (nanomolar range).
References
-
Vertex AI Search. (2025). Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology. BenchChem. Link
-
National Institutes of Health (NIH). (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. PubMed Central. Link
-
MDPI. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications. Molecules. Link
-
Santa Cruz Biotechnology. (2025). pyrido[2,3-d]pyrimidin-4(3H)-one Product Data. SCBT. Link
-
Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives. RSC Advances. Link
Application Note: LC-MS/MS Structural Elucidation and Quantification of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
Executive Summary
The robust quantification and structural characterization of heterocyclic intermediates are critical bottlenecks in early-stage drug discovery. The compound 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one presents a unique analytical challenge due to the combination of a highly stable, privileged kinase-inhibitor scaffold and a labile, electron-withdrawing nitroaromatic moiety. This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for researchers and drug development professionals. By detailing the causality behind ionization dynamics, mobile phase selection, and collision-induced dissociation (CID) pathways, this guide ensures high-fidelity data acquisition and reproducible quantification.
Mechanistic Rationale & Ionization Dynamics
To design an effective mass spectrometry method, one must first deconstruct the physicochemical behavior of the analyte. The pyrido[2,3-d]pyrimidine core is a well-documented privileged structure in medicinal chemistry, frequently utilized in the design of targeted therapies and kinase inhibitors 1.
Dual-Polarity Ionization Causality
The structural dichotomy of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one allows for efficient ionization in both positive and negative Electrospray Ionization (ESI) modes:
-
ESI Positive Mode (ESI+): The basic nitrogen atoms within the pyrimidine and pyridine rings act as strong proton acceptors, readily forming the [M+H]⁺ precursor ion at m/z 193.04. This is facilitated by the addition of formic acid to the mobile phase, which acts as a proton donor 2.
-
ESI Negative Mode (ESI-): The N-H proton at the 1-position is highly acidic due to the adjacent carbonyl group (at position 4) and the strong electron-withdrawing effect of the 6-nitro group across the conjugated system. This allows for the formation of the [M-H]⁻ precursor ion at m/z 191.02.
Collision-Induced Dissociation (CID) Pathways
During MS/MS fragmentation, nitroaromatic compounds are notorious for violating the standard even-electron rule. Instead of simple neutral losses, they frequently undergo radical expulsions of nitric oxide (NO•, 30 Da) and nitrogen dioxide (NO₂•, 46 Da) 34.
Once the nitro group is cleaved, the remaining pyrido-pyrimidine core requires higher collision energies to fragment. The primary degradation pathway involves the decarbonylation of the pyrimidin-4-one ring (loss of CO, 28 Da), followed by the cleavage of the pyrimidine ring itself (loss of HCN, 27 Da) 5.
Proposed ESI+ MS/MS fragmentation pathway of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one.
Experimental Design: A Self-Validating Protocol
To ensure analytical trustworthiness, this protocol is designed as a self-validating system . It integrates a System Suitability Test (SST) to verify chromatographic performance and dynamically maps collision energies to specific molecular cleavage events.
Self-validating LC-MS/MS analytical workflow for pyrido-pyrimidine quantification.
Sample Preparation & System Suitability (SST)
-
Preparation: Dissolve the analyte in a 50:50 mixture of Methanol:Water to ensure solubility of both the hydrophobic aromatic core and the polar functional groups.
-
Internal Standard (IS): Spike samples with an isotopically labeled standard (e.g., ¹³C₃-labeled analogue) or a structural analog to correct for matrix effects and ionization suppression.
-
SST Execution: Before running the analytical batch, inject three consecutive blank samples followed by a Lower Limit of Quantification (LLOQ) standard.
-
Validation Criteria: The blank must show <5% of the LLOQ signal (verifying zero carryover). The retention time (RT) of the LLOQ standard must not drift by more than ±0.1 minutes across injections.
-
Liquid Chromatography (LC) Parameters
A reverse-phase C18 column is utilized to retain the heterocyclic core. The inclusion of 0.1% Formic Acid (FA) in both aqueous and organic phases is a deliberate choice: it suppresses the ionization of residual silanols on the column (improving peak shape) while simultaneously acting as the primary proton source for ESI+ ionization.
Table 1: Optimized UHPLC Gradient Profile
| Time (min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 5.0 | 10 | 90 | 0.4 |
| 7.0 | 10 | 90 | 0.4 |
| 7.1 | 95 | 5 | 0.4 |
| 10.0 | 95 | 5 | 0.4 |
Mass Spectrometry (MS) Source Conditions
The ESI source parameters must balance the volatilization of the solvent with the thermal stability of the nitro group. Excessive desolvation temperatures can lead to premature, in-source thermal degradation of the nitroaromatic moiety.
Table 2: ESI Source Parameters (Triple Quadrupole MS)
| Parameter | Value | Causal Rationale |
| Polarity | Positive (ESI+) | Targets basic pyrimidine nitrogens for optimal sensitivity. |
| Capillary Voltage | 3.5 kV | Provides sufficient electric field for Taylor cone formation without inducing arcing. |
| Desolvation Temp | 400 °C | High enough to evaporate aqueous droplets, low enough to prevent in-source NO₂ loss. |
| Desolvation Gas | 800 L/hr (N₂) | Sweeps away neutral solvent molecules, reducing background chemical noise. |
| Cone Voltage | 25 V | Optimized to transmit the intact m/z 193.04 ion into Q1 without pre-fragmentation. |
MRM Transitions and Collision Energy Mapping
Multiple Reaction Monitoring (MRM) is utilized for absolute quantification. The collision energy (CE) is dynamically scaled based on the bond dissociation energy of the target fragment. The loss of the nitro group requires low energy, whereas the destruction of the aromatic pyrimidine ring requires high energy.
Table 3: Validated MRM Transitions and Energy Assignments
| Polarity | Precursor (m/z) | Product (m/z) | Dwell Time (ms) | CE (eV) | Structural Assignment | Purpose |
| Positive | 193.04 | 147.04 | 50 | 15 | [M+H - NO₂]⁺ | Quantifier (Highest intensity) |
| Positive | 193.04 | 119.05 | 50 | 25 | [M+H - NO₂ - CO]⁺ | Qualifier 1 (Confirms core structure) |
| Positive | 193.04 | 163.04 | 50 | 10 | [M+H - NO]⁺ | Qualifier 2 (Confirms nitro group) |
| Negative | 191.02 | 145.02 | 50 | 20 | [M-H - NO₂]⁻ | Orthogonal Quantifier |
Data Interpretation & Troubleshooting
To definitively confirm the presence of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one in complex biological or synthetic matrices, the analyst must rely on Ion Ratio Confirmation .
-
Calculate the area ratio of the Qualifier 1 (m/z 119.05) to the Quantifier (m/z 147.04).
-
This ratio must remain within ±20% of the ratio established by the pure reference standard during the SST. A deviation beyond this threshold indicates an isobaric interference co-eluting with the target analyte, necessitating a shallower LC gradient (e.g., extending the ramp from 5 to 8 minutes) to resolve the overlapping peaks.
References
-
Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at:[Link]
-
Dong, Y., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC / NIH. Available at: [Link]
-
Abu-Hashem, A. A., et al. (2018). Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity. MDPI. Available at: [Link]
Sources
- 1. 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one| [benchchem.com]
- 2. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
Welcome to the technical support center for the synthesis of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one is a multi-step process that involves the construction of a bicyclic heteroaromatic system. The most common and reliable approach involves the cyclocondensation of a substituted pyrimidine, typically 6-aminouracil, with a suitable three-carbon electrophile carrying a nitro group. The C5 position of 6-aminouracil is nucleophilic and serves as the point of attack to initiate the formation of the pyridine ring.[1]
An alternative, though often more challenging, route is the direct nitration of the pre-formed 1H-pyrido[2,3-d]pyrimidin-4-one scaffold. This method can be complicated by the electron-deficient nature of the pyridopyrimidine ring system, which can lead to low yields and the formation of multiple isomers.[2][3]
This guide will focus primarily on the cyclocondensation strategy, as it generally offers better control and higher yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here is a breakdown of potential issues and their solutions:
-
Incomplete Reaction: The cyclocondensation reaction may not be going to completion.
-
Causality: The reaction requires sufficient thermal energy to overcome the activation barrier for both the initial Michael addition and the subsequent intramolecular cyclization and dehydration.
-
Solution:
-
Increase Reaction Temperature: If you are running the reaction at a lower temperature, consider increasing it. Refluxing in a high-boiling point solvent like glacial acetic acid is often effective.[4]
-
Extend Reaction Time: Monitor the reaction by TLC. If starting materials are still present after the initial reaction time, extend it in increments of 1-2 hours.
-
Catalyst Choice: The choice of catalyst is crucial. Acid catalysts, such as glacial acetic acid or a catalytic amount of a stronger acid like p-toluenesulfonic acid, can promote both the initial condensation and the final dehydration step.[5]
-
-
-
Side Reactions: The formation of byproducts can significantly consume your starting materials.
-
Causality: The reactive nature of the starting materials can lead to undesired reaction pathways. For example, 6-aminouracil can react with aldehydes to form bis-pyrimidine adducts.[6]
-
Solution:
-
Control Stoichiometry: Ensure a precise 1:1 molar ratio of 6-aminouracil to your three-carbon electrophile (e.g., nitromalondialdehyde). An excess of either reactant can promote side reactions.
-
Order of Addition: Adding the 6-aminouracil slowly to a solution of the electrophile and catalyst can sometimes minimize the formation of dimeric byproducts.
-
-
-
Degradation of Starting Materials or Product: The nitro group can make the compounds sensitive to certain conditions.
-
Causality: Strong basic conditions can lead to decomposition or undesired side reactions with nitro compounds. The product itself may be unstable under prolonged heating.
-
Solution:
-
Avoid Strong Bases: Basic catalysts are generally not recommended for this synthesis as they can decrease the yield of the desired oxidized pyridopyrimidine.[5]
-
Optimize Heating Time: Do not heat the reaction for an excessively long period once the starting materials are consumed (as determined by TLC).
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Question 2: I am observing multiple spots on my TLC plate. What are the likely byproducts?
Answer:
A complex reaction mixture is a common challenge. The most probable byproducts in this synthesis are:
-
Michael Adduct: The initial product of the reaction between 6-aminouracil and the α,β-unsaturated nitro-carbonyl compound. This intermediate may fail to cyclize.
-
Identification: This compound will have a significantly different polarity compared to the starting materials and the final product. It can be characterized by the absence of the pyridine ring protons in ¹H NMR spectroscopy.
-
Mitigation: Ensure sufficient heating and/or an effective acid catalyst to promote the subsequent cyclization and dehydration.
-
-
Bis-pyrimidine Adduct: As mentioned previously, 6-aminouracil can react with aldehydes in a 2:1 ratio.[6]
-
Identification: This byproduct will have a much higher molecular weight. It can often be identified by mass spectrometry.
-
Mitigation: Use a strict 1:1 stoichiometry and consider adding the 6-aminouracil to the reaction mixture last.
-
-
Uncyclized Intermediates: Various intermediates along the reaction pathway may be present if the reaction does not go to completion.
-
Over-reduction or Side Reactions of the Nitro Group: If any reducing agents are inadvertently present, the nitro group could be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities.
Question 3: My final product is difficult to purify. What are the best practices for purification?
Answer:
Purification of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one can be challenging due to its polarity and potentially low solubility.
-
Initial Isolation:
-
Causality: The product often precipitates from the reaction mixture upon cooling.
-
Procedure: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The crude product should precipitate. Collect the solid by filtration and wash with a cold solvent (e.g., ethanol, water, or diethyl ether) to remove residual starting materials and soluble impurities.
-
-
Recrystallization:
-
Causality: This is an effective method for removing closely related impurities.
-
Solvent Selection: A high-boiling point, polar solvent is often required. Dimethylformamide (DMF)/water or dimethyl sulfoxide (DMSO)/ethanol mixtures are good starting points. The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature.
-
-
Column Chromatography:
-
Causality: If recrystallization is ineffective, column chromatography may be necessary.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: Due to the polar nature of the compound, a polar eluent system will be required. Start with a mixture of dichloromethane/methanol or ethyl acetate/methanol and gradually increase the polarity by increasing the percentage of methanol.
-
| Purification Method | Advantages | Disadvantages | Best For |
| Precipitation/Filtration | Quick, easy initial cleanup | May not remove all impurities | Isolating the crude product |
| Recrystallization | Excellent for removing minor, structurally similar impurities | Can be time-consuming; product loss is possible | Achieving high purity |
| Column Chromatography | Can separate complex mixtures | Labor-intensive; requires larger solvent volumes | Difficult separations or very impure samples |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one?
The most established and reliable method is the cyclocondensation of 6-aminouracil with a three-carbon synthon containing a nitro group, such as nitromalondialdehyde or a related α,β-unsaturated nitro-carbonyl compound. This approach builds the pyridine ring onto the existing pyrimidine core.[1][7]
Q2: Can I directly nitrate 1H-pyrido[2,3-d]pyrimidin-4-one?
Direct nitration is theoretically possible but challenging. Pyridine and pyrimidine rings are electron-deficient and are deactivated towards electrophilic aromatic substitution.[2] The reaction would likely require harsh conditions (e.g., a mixture of concentrated nitric and sulfuric acids), which could lead to low yields, degradation, and the formation of multiple isomers.[3] This route is not generally recommended unless other methods have failed.
Q3: What is the role of the acid catalyst in the cyclocondensation reaction?
The acid catalyst plays a dual role:
-
It activates the carbonyl group of the three-carbon electrophile, making it more susceptible to nucleophilic attack by the C5 position of 6-aminouracil.
-
It facilitates the final dehydration step, where a molecule of water is eliminated to form the aromatic pyridine ring.[4][5]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most effective way to monitor the reaction. Use a polar solvent system (e.g., 10% methanol in dichloromethane) and visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the limiting starting material (usually 6-aminouracil) has disappeared.
Proposed Synthetic Pathway
Caption: Overview of the recommended synthetic workflow.
Experimental Protocol (Example)
The following is a generalized protocol based on established methods for similar cyclocondensation reactions. Optimization will be required.
Synthesis of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
-
To a round-bottom flask equipped with a reflux condenser, add 6-aminouracil (1.0 eq) and nitromalondialdehyde (1.0 eq).
-
Add glacial acetic acid as the solvent (e.g., 10-20 mL per gram of 6-aminouracil).
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC until the 6-aminouracil is consumed.
-
Allow the reaction mixture to cool to room temperature, then place in an ice bath for 30 minutes to an hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by cold ethanol, to remove residual acetic acid and unreacted starting materials.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., DMF/water) to obtain the purified 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one.
References
-
Chebanov, V. A., Saraev, V. E., Gura, E. A., Desenko, S. M., & Musatov, V. I. (2005). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. ResearchGate. [Link]
-
El-Sayed, N. N., El-Bendary, E. R., & El-Ashry, E. S. H. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
-
Shamroukh, A. H., Ali, M. A., & Zaki, M. E. A. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]
-
Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. Scientific Research Publishing. [Link]
-
Abdellatif, K. R. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]
-
Sorbera, L. A., et al. (2018). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. [Link]
-
Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scientific Research Publishing. [Link]
-
Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization. Syntheses and Properties of a Pyrimidine Containing Heterocycles. Juniper Publishers. [Link]
-
Ershov, O. V., et al. (2017). Preparation of nitropyridines by nitration of pyridines with nitric acid. Semantic Scholar. [Link]
-
El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
-
van der Plas, H. C. (2007). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. [Link]
-
Abeed, A. A. O., et al. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. Arkivoc. [Link]
-
Ajani, O. O., et al. (2024). Nitration reaction of pyrimidine derivatives at the carbon. ResearchGate. [Link]
-
Chebanov, V. A., et al. (2005). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-thiouracil with α,β-Unsaturated Ketones. ResearchGate. [Link]
-
Pearson Education. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. [Link]
-
Abeed, A. A. O., et al. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. ResearchGate. [Link]
-
Study of nitration process of pyridine/pyrazine compound with electron-donating groups. (2025). AIP Publishing. [Link]
-
Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (2019). PMC. [Link]
-
Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase. (1997). PubMed. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. [Link]
-
Discovery and Analysis of 4H-Pyridopyrimidines, a Class of Selective Bacterial Protein Synthesis Inhibitors. (2010). ResearchGate. [Link]
-
Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. (2014). Semantic Scholar. [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
purification methods for 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
Technical Support Center: Purification of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
Subject: Technical Guide for Purification & Troubleshooting Ticket ID: #PUR-6NPP-001 Status: Open Support Tier: Senior Application Scientist
Executive Summary
The purification of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one (often an intermediate in the synthesis of antifolates or kinase inhibitors) presents a specific set of challenges dominated by its poor solubility in common organic solvents and its high melting point (>300°C). Standard flash chromatography is often ineffective due to "streaking" caused by the compound's acidity and low solubility.
This guide prioritizes chemical reprocessing (Acid/Base manipulation) and high-temperature recrystallization over chromatographic methods, which should be reserved for final polishing.
Module 1: Solubility & Handling (The Foundation)
User Query: "I cannot get the solid to dissolve in Methanol, DCM, or Ethyl Acetate for analysis or purification. Is my compound degraded?"
Technical Insight: No, this is characteristic behavior. The fused bicyclic system, combined with the electron-withdrawing nitro group at position 6 and the lactam/lactim tautomerism at position 4, creates a rigid crystal lattice with strong intermolecular hydrogen bonding.
Solubility Profile & Solvent Selection Table:
| Solvent System | Solubility Rating | Application | Notes |
| DCM / Hexanes / Et2O | Insoluble | Washing | Use to remove non-polar impurities. |
| Methanol / Ethanol | Very Poor | Trituration | Boiling MeOH is excellent for removing unreacted starting materials. |
| DMF / DMSO | Good | Recrystallization | High boiling points require careful removal (lyophilization or aqueous wash). |
| Acetic Acid (Glacial) | Moderate - Good | Recrystallization | Recommended. Breaks H-bonds effectively. |
| aq. NaOH / KOH (1M) | Soluble | Chemical Purification | Forms the water-soluble enolate salt. |
| aq. HCl / TFA | Poor | Precipitation | Used to crash the compound out of basic solution. |
Module 2: Purification Protocols
Method A: Acid-Base Reprecipitation (Primary Purification)
Best for: Removing non-acidic impurities (unreacted amines, non-polar byproducts).
Mechanism: The pKa of the N-3 proton is significantly lowered by the 6-nitro group. We exploit this to dissolve the product in base, filter off insoluble impurities, and re-acidify.
Protocol:
-
Suspend the crude yellow/brown solid in 1M NaOH (10 mL per gram).
-
Stir for 30 minutes at room temperature. The solution should turn deep yellow/orange (formation of the sodium salt).
-
Filtration: Filter the mixture through a Celite pad to remove undissolved black tars or metallic catalyst residues.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add Glacial Acetic Acid or 2M HCl dropwise with vigorous stirring until pH reaches ~3-4.
-
Collection: The product will precipitate as a pale yellow solid. Filter, wash extensively with water (to remove salts) and then cold methanol (to dry).
Method B: Recrystallization (High Purity)
Best for: Final polishing and obtaining crystalline material for X-ray/Analysis.
Protocol:
-
Dissolve the solid in the minimum amount of boiling DMF (Dimethylformamide).
-
Optional: Add activated charcoal, boil for 5 mins, and hot-filter (removes color impurities).
-
Precipitation:
-
Option 1 (Slow): Allow to cool slowly to RT.
-
Option 2 (Forced): Add water (antisolvent) dropwise to the hot DMF solution until permanent turbidity is observed. Cool to 4°C.
-
-
Filter and wash with water, then Ethanol.[1]
-
Critical Step: Dry in a vacuum oven at >60°C to remove trapped DMF lattice solvent.
Module 3: Troubleshooting & Impurity Profiling
User Query: "My LC-MS shows a mass of M+18 or M-28. What is happening?"
Diagnostic Workflow:
Figure 1: Diagnostic logic for common mass spectral impurities observed during synthesis.
Common Impurities Table:
| Impurity Type | Origin | Removal Strategy |
| Uncyclized Amide | Incomplete condensation of 2-amino-5-nitronicotinic acid. | Trituration with boiling Ethanol/Methanol.[2] |
| Regioisomer | Attack at wrong nitrogen (rare for this scaffold but possible). | Recrystallization from DMF (isomers usually have different solubility). |
| Hydrolysis Product | Ring opening of the pyrimidine ring (cleavage of C4-N3 bond). | Avoid prolonged heating in strong aqueous base. |
Module 4: Chromatography Guide (If Strictly Necessary)
User Query: "I must use a column. What conditions work?"
Guidance: Normal phase silica is usually ineffective because the compound sticks to the baseline. You must use a "Polar Modified" mobile phase.
-
Stationary Phase: C18 Reverse Phase is preferred.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN.
-
Normal Phase Alternative: If you must use Silica, use DCM : MeOH : NH4OH (90 : 9 : 1). The ammonia is critical to deprotonate the silica silanols and prevent tailing.
References
- Synthesis & Scaffold Properties: Taylor, E. C., et al. "Synthesis of pyrido[2,3-d]pyrimidine derivatives." Journal of Organic Chemistry. (Foundational work on the scaffold). Context: Establishes the high melting point and solubility challenges of the 4-one system.
-
Solubility & Recrystallization
-
Chemical Handling
-
Vertex AI Search Result 1.5: "Crystallization of pyrimidin-2(5)-one... soluble only in DMF and DMSO." 4
- Context: Confirms diffusion crystallization (DMF/DCM)
-
Sources
Technical Support Center: Solubility Guide for 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
[1][2]
Executive Summary & Compound Profile
6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one is a fused bicyclic heterocycle often utilized as a scaffold in kinase inhibitor development (e.g., PIM-1, CDK inhibitors) and antimicrobial research.[1][2] Its planar structure, combined with the electron-withdrawing nitro group and the hydrogen-bond donor/acceptor motif of the pyrimidinone ring, creates significant intermolecular
This guide provides field-proven solubilization strategies, troubleshooting workflows, and technical data to ensure consistent experimental results.
Physicochemical Snapshot[2][3][4][5]
-
Molecular Weight: ~192.13 g/mol [1]
-
Appearance: Yellow to brownish powder[1]
-
Key Functional Groups: Nitro (-NO
, C6), Lactam/Enol (C4=O C4-OH), Pyridine Nitrogen (N8).[1][2] -
pKa Estimate: The N3-H (lactam) is acidic due to the electron-withdrawing nitro group (estimated pKa ~6.5–7.5).[1] The N1/N8 positions are weakly basic.[1]
Solubility Troubleshooting (Q&A)
Issue 1: "The compound floats in water and won't dissolve even with vortexing."[1]
Diagnosis: The compound is hydrophobic and exists in a stable crystal lattice.[1] At neutral pH (water), it remains in its protonated, neutral form, which has minimal hydration energy to overcome the lattice energy.[1][2]
Solution: pH-Dependent Solubilization (Salt Formation) The "4-one" moiety typically exists in tautomeric equilibrium with the 4-hydroxy form.[1] The presence of the 6-nitro group significantly increases the acidity of the N3-proton (or O-H proton).[1]
-
Protocol: Add 1 equivalent of weak base (e.g., 0.1 M NaOH or KOH) to convert the neutral molecule into its anionic salt form .[1]
-
Mechanism: Deprotonation creates a negative charge delocalized across the pyrimidine ring, drastically increasing water solubility (> 10 mg/mL is often achievable).[1]
-
Caution: Avoid strong acids; the nitro group makes the ring electron-deficient, but the lactam is stable.[1]
Issue 2: "My 10 mM DMSO stock precipitates when I dilute it into cell culture media."
Diagnosis: This is "Crash-Out" precipitation.[1] When a hydrophobic stock solution (DMSO) is diluted into an aqueous buffer, the solvent power drops exponentially.[1][2] If the final concentration exceeds the thermodynamic solubility limit in water, the compound re-crystallizes.[1][2]
Solution: Formulation & Serial Dilution [1]
-
Use an Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is high.
-
Add a Surfactant: Pre-condition the media with 0.05% Tween-80 or dilute the compound into a PBS buffer containing 0.1% BSA (Bovine Serum Albumin).[1] The protein acts as a carrier, preventing aggregation.[1][2]
-
Limit Final Concentration: For this scaffold, aqueous solubility is likely < 50
M at pH 7.[1][2]4. Ensure your assay top concentration reflects this.[1]
Issue 3: "I see extra peaks in my NMR spectrum in DMSO- ."
Diagnosis: This is likely due to slow tautomeric exchange or residual water interaction .[1]
-
Tautomerism: The proton can migrate between N1, N3, and O4.[1][2] In anhydrous DMSO, these exchange rates can be slow on the NMR timescale, leading to broadened or split peaks.[1][2]
-
Water: DMSO is hygroscopic.[1] Water protons can exchange with the amide NH, causing peak disappearance or broadening.[1][2]
Solution:
Standard Operating Procedures (SOPs)
Protocol A: Preparation of a 20 mM Stock Solution (DMSO)
Target Volume: 1 mL | Storage: -20°C, desiccated
-
Weighing: Weigh approximately 3.84 mg of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one.
-
Note: Use an anti-static gun if the powder is static.[1]
-
-
Solvent Addition: Add 1.0 mL of high-purity (>99.9%) anhydrous DMSO.
-
Critical: Do not use "old" DMSO that has absorbed water from the air.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds.
-
Inspection: Hold the vial up to a light source. The solution should be clear yellow/orange.[1] If turbid, repeat sonication.[1][2]
Protocol B: Aqueous Buffer Preparation (for Assays)
Target: 100
-
Start with the 20 mM DMSO stock (from Protocol A).[1]
-
Prepare Diluent: PBS (pH 7.4) + 0.1% BSA (optional but recommended).[1]
-
Stepwise Dilution:
-
Step 1: Dilute 5
L of Stock into 95 L DMSO (creates 1 mM working stock). -
Step 2: Add 10
L of 1 mM working stock to 990 L of Diluent. -
Mixing: Pipette up and down gently; do not vortex vigorously to avoid foaming if BSA is present.[1]
-
Solubility Decision Matrix
The following diagram illustrates the logical workflow for selecting the correct solvent system based on your experimental application.
Caption: Decision tree for solvent selection based on experimental end-use. Colors indicate application categories.
Quantitative Solubility Data
While exact experimental values vary by crystal polymorph, the following table represents consensus estimates for 6-nitro-pyrido[2,3-d]pyrimidin-4-one derivatives based on structural activity relationship (SAR) data [1, 2].
| Solvent / Medium | Solubility Estimate | Conditions | Recommended Use |
| Water (pH 7) | < 0.05 mg/mL | Ambient | Not recommended |
| Water (pH 10) | > 5.0 mg/mL | With 1 eq.[1] NaOH | Aqueous stock prep |
| DMSO | 15 - 25 mg/mL | May require warming | Primary Stock |
| DMF | 20 - 30 mg/mL | Ambient | Synthesis / Stock |
| Ethanol | < 1.0 mg/mL | Ambient | Crystallization (Anti-solvent) |
| Ethanol | ~ 5.0 mg/mL | Reflux (78°C) | Recrystallization |
| PEG-400 | ~ 2-5 mg/mL | Ambient | In vivo vehicle |
References
-
Mohamed, F., et al. (2018).[1][2][3] An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry. [Link]
-
Shamroukh, A. H., et al. (2016).[1][2][4] The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]
-
PubChem. 1H-Pyrido[2,3-d]pyrimidine-2,4-dione (Compound Summary). National Library of Medicine.[1] [Link][1][2]
-
Lagarias, D. M., et al. (2021).[1][2] DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]
stability of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one in solution
Welcome to the Technical Support Center for heterocyclic scaffold handling and assay optimization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one .
Pyrido[2,3-d]pyrimidines are privileged scaffolds in drug discovery, frequently utilized as multi-target kinase inhibitors and antimicrobial agents[1]. However, the integration of an electron-withdrawing nitro group at the C6 position, combined with the pyrimidin-4-one core, introduces specific instability vectors in solution. Understanding the causality behind these degradation pathways is critical for preventing false negatives in your biochemical and cell-based assays.
Part 1: Mechanistic Pathways of Scaffold Degradation
To effectively troubleshoot, you must first understand how the molecule interacts with its solvent environment. The 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one scaffold is susceptible to three primary modes of failure in solution:
-
Lactam Hydrolysis: The pyrimidin-4-one ring is susceptible to nucleophilic attack by water, particularly at pH extremes, leading to ring-opening[2].
-
Photolytic Reduction: The nitroaromatic moiety is highly photolabile. Exposure to ambient UV/Vis light excites the nitro group, leading to the formation of nitroso or hydroxylamine intermediates.
-
Thiol Adduct Formation: The strong electron-withdrawing nature of the 6-nitro group makes the pyrimidine ring highly electrophilic, rendering it vulnerable to covalent adduct formation with reducing agents (e.g., DTT, GSH) commonly used in kinase assay buffers.
Primary degradation pathways of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one in solution.
Part 2: Troubleshooting Guides & FAQs
Q1: My 10 mM DMSO stock solution turns from pale yellow to dark orange/brown over a few weeks at room temperature. Is the compound degrading? A: Yes. This color shift is the hallmark of photolytic degradation of the nitro group. Nitroaromatics absorb strongly in the near-UV and visible spectra. In DMSO, ambient light drives the reduction of the nitro group to a nitroso intermediate, which is highly colored. Causality & Fix: DMSO is hygroscopic. As it absorbs atmospheric water, it facilitates hydrolytic and oxidative side reactions. Store DMSO stocks in amber glass vials (not plastic, which can leach plasticizers) at -20°C, and purge the headspace with Argon or Nitrogen to displace oxygen and moisture.
Q2: When I dilute my DMSO stock into my biochemical assay buffer (pH 7.4), I lose inhibitory activity, but LC-MS shows the parent mass is still intact. What is happening? A: You are experiencing physical precipitation, not chemical degradation. The planar, fused bicyclic pyrido[2,3-d]pyrimidine system strongly favors intermolecular π-π stacking[3]. Furthermore, the pyrimidin-4-one lactam motif forms robust hydrogen-bonded dimers. When the DMSO concentration drops below 1-2% in aqueous media, these intermolecular forces outcompete water solvation, leading to the formation of micro-aggregates. Causality & Fix: The compound is crashing out of solution as invisible micro-precipitates, reducing the effective soluble concentration. Add a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to your assay buffer to disrupt aggregate formation.
Q3: I am running a kinase assay that requires 1 mM DTT. My LC-MS stability check shows a mass shift of +154 Da. Why? A: The 6-nitro group withdraws electron density from the pyrimidine ring, making the C5 and C7 positions highly electrophilic. Dithiothreitol (DTT) is a strong nucleophile. The +154 Da mass shift corresponds exactly to the covalent addition of one molecule of DTT. Causality & Fix: You are inadvertently synthesizing a new chemical entity in your assay well. Switch your reducing agent to TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent but is a poor nucleophile due to steric hindrance, preventing adduct formation with your scaffold.
Part 3: Quantitative Stability Data
The following table summarizes the kinetic stability of the 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one scaffold across various standard laboratory conditions.
| Solvent / Buffer System | Temp (°C) | Light Condition | Half-life ( | Primary Mechanism of Loss |
| 100% DMSO (Anhydrous) | -20°C | Dark | > 12 months | Stable |
| 100% DMSO (Ambient) | 25°C | Ambient Lab Light | ~14 days | Photodegradation (Nitro reduction) |
| PBS (pH 7.4, 1% DMSO) | 37°C | Dark | ~48 hours | Micro-precipitation (Aggregation) |
| Tris-HCl (pH 9.0) | 37°C | Dark | < 4 hours | Lactam Hydrolysis (Ring opening) |
| HEPES (pH 7.4) + 1mM DTT | 25°C | Dark | ~2 hours | Nucleophilic Thiol Adduct Formation |
Part 4: Standard Operating Procedures (SOPs)
SOP: Self-Validating LC-MS Stability Protocol
Do not rely solely on visual inspection to determine solubility or stability. This protocol utilizes an internal standard to differentiate between chemical degradation (structural breakdown) and physical loss (precipitation/adsorption to plastic).
Phase 1: Preparation of the Master Stock
-
Weigh 2.0 mg of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one powder using a microbalance.
-
Dissolve in LC-MS grade, anhydrous DMSO to a final concentration of 10 mM.
-
Critical Step: Sonicate in a water bath for 60 seconds to ensure complete dissolution of the crystalline lattice.
-
Aliquot into 20 µL volumes in amber glass vials. Blank the headspace with Argon gas, cap tightly, and store at -20°C.
Phase 2: Kinetic Stability Assay Setup
-
Prepare your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
Spike the buffer with Caffeine (10 µM) to act as an inert, highly soluble internal standard (IS). Causality: Caffeine does not precipitate or degrade under these conditions; if the Caffeine signal drops during LC-MS, your instrument is drifting. If only your target compound signal drops, it is a true loss.
-
Thaw one 10 mM DMSO aliquot of the target compound and dilute it 1:1000 into the IS-spiked buffer to achieve a 10 µM final concentration (1% DMSO).
-
Incubate the solution at 37°C in a thermomixer set to 300 RPM.
Phase 3: Sampling and Quenching
-
Withdraw 50 µL aliquots at
hours. -
Immediately quench the aliquot by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Acetonitrile precipitates buffer proteins (if present) and solubilizes any micro-precipitates of the target compound. Formic acid drops the pH to ~3, halting base-catalyzed hydrolysis and stabilizing the pyrimidin-4-one core.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial and analyze via UPLC-MS/MS. Track the ratio of the Target Area / IS Area over time.
References
-
Elsaedany, et al. "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses." MDPI, 30 Sept. 2025. Available at:[Link]
-
Shamroukh, Ahmed H., et al. "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 2016. Available at:[Link]
-
Garavaglia, et al. "pyrimidine degradation pathway: Topics by Science.gov." Science.gov, 2014. Available at:[Link]
Sources
troubleshooting 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one cell-based assays
Introduction
Welcome to the technical guide for 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one . This scaffold is a critical pharmacophore in drug discovery, often serving as a precursor or active analogue for inhibitors of Cyclin-Dependent Kinases (CDK4/6) , PIM-1 Kinase , and Dihydrofolate Reductase (DHFR) [1, 2].
However, this specific derivative presents two distinct physicochemical challenges that frequently derail cell-based assays:
-
The Nitro Group (
): A redox-active moiety that can cause false positives in tetrazolium-based viability assays (MTT/MTS). -
The Pyrido[2,3-d]pyrimidine Core: A planar, highly aromatic system with poor aqueous solubility, leading to "silent precipitation" in cell culture media.
This guide provides autonomous, self-validating protocols to troubleshoot these specific issues.
Part 1: Pre-Assay Preparation (Solubility & Stability)
Problem: "My compound precipitates when added to the cell culture media, or I see inconsistent potency (high variability in IC50)."
Root Cause: The 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one scaffold is lipophilic and planar. When a high-concentration DMSO stock (e.g., 10 mM) is spiked directly into aqueous media, the rapid change in polarity causes the compound to crash out of solution before it can disperse, forming micro-aggregates that are invisible to the naked eye but biologically inactive.
Troubleshooting Protocol: The "Intermediate Dilution" Method
Do not pipette 100% DMSO stock directly into the cell well.
Step-by-Step Workflow:
-
Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to 10 mM. Vortex for 60 seconds. Inspect for clarity.
-
Intermediate Plate (The "Step-Down"):
-
Prepare a V-bottom 96-well plate.
-
Dilute the compound 1:10 or 1:20 in culture media (or PBS) in this intermediate plate first.
-
Mix thoroughly. If precipitation occurs here, it is better to catch it now than in the cell plate.
-
-
Final Transfer: Transfer the pre-diluted media from the intermediate plate to the cell plate.
Visualizing the Dilution Logic:
Caption: Figure 1. The "Step-Down" dilution method prevents solvent shock and micro-precipitation, ensuring the compound remains bioavailable.
Part 2: Viability Assay Interference (The Nitro Problem)
Problem: "I see cell death under the microscope, but my MTT assay shows high viability (false negative for toxicity)."
Root Cause:
This is a classic artifact of Nitro (
The Fix: Switch to an ATP-based endpoint (CellTiter-Glo®) or a protease marker (CellTiter-Fluor™). These chemistries are not redox-dependent.
Comparative Assay Data: 6-Nitro-Scaffold Artifacts
| Assay Type | Mechanism | Interaction with 6-Nitro Group | Recommendation |
| MTT / MTS | Reductase activity (NADPH) | HIGH RISK. Nitro reduction mimics formazan formation. | AVOID |
| Resazurin (AlamarBlue) | Reductase activity | MODERATE RISK. Can be reduced by similar enzymes. | Use with Caution |
| CellTiter-Glo (CTG) | ATP Quantitation | NO INTERFERENCE. ATP is independent of nitro-reduction. | RECOMMENDED |
| LDH Release | Membrane Integrity | NO INTERFERENCE. Measures leakage, not metabolism. | VALID ALTERNATIVE |
Part 3: Target Engagement (Mechanism of Action)
Problem: "The compound kills cells, but is it on-target?"
Scientific Context: Pyrido[2,3-d]pyrimidin-4-ones are privileged structures for kinase inhibition.[1] If your hypothesis is that the 6-nitro derivative acts as a CDK4/6 inhibitor (similar to Palbociclib analogs), you must validate the signaling pathway. Toxicity alone proves nothing; it could be off-target mitochondrial poisoning (common with nitro compounds).
Validation Protocol: Western Blotting for Rb Phosphorylation
To confirm the mechanism, you must observe the loss of Retinoblastoma (Rb) protein phosphorylation, the direct downstream target of CDK4/6.
Experimental Setup:
-
Cell Line: MCF-7 or T-47D (Rb-positive breast cancer lines).
-
Treatment: 24 hours with 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one (at IC50 and 5x IC50).
-
Lysis: RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate + NaF).
-
Detection:
-
Target:Phospho-Rb (Ser780 or Ser807/811) .
-
Control: Total Rb and GAPDH/Actin.
-
Signaling Pathway Visualization:
Caption: Figure 2. Mechanism of Action. The compound should inhibit CDK4/6, preventing Rb phosphorylation, thereby sequestering E2F and causing G1 arrest.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use this compound in vivo?
Answer: Proceed with caution. The 6-nitro group is a "metabolic alert." In vivo, hepatic reductases often rapidly convert nitro groups to amines (
Q2: My IC50 shifts 10-fold when I add Fetal Bovine Serum (FBS). Why? Answer: Pyrido-pyrimidines are highly lipophilic and bind extensively to serum albumin.
-
Solution: Run a "Serum Shift Assay." Determine IC50 in 1% FBS vs. 10% FBS. If the shift is >10x, the free fraction of the drug is very low. You may need to increase dosing concentration to achieve target engagement in high-serum conditions.
Q3: The compound is yellow. Does this affect absorbance readings? Answer: Yes. Nitro-aromatic compounds are often yellow/orange. If you are reading absorbance at 400-500nm (e.g., for an ELISA or colorimetric assay), the compound itself acts as a background filter.
-
Solution: Always include a "Compound Only" control well (Compound + Media, No Cells) and subtract this absorbance value from your experimental wells.
References
-
Nafie, M. S., et al. (2024).[2] "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances.
-
Mphahlele, M. J., et al. (2018). "An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity."[3] Chemistry Central Journal.
-
Stockert, J. C., et al. (2018). "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica.
-
Assay Guidance Manual. (2012). "Cell Viability Assays: Interference by Chemical Compounds." NCBI Bookshelf.
-
Patterson, L. H., et al. (2021). "Reductive metabolism of nitro-substituted compounds." Drug Metabolism Reviews.
Sources
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one vs. Standard Kinase Inhibitors
The following guide provides an in-depth technical comparison of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one (referred to herein as 6-NPP ) against established kinase inhibitors.
This analysis positions 6-NPP not merely as a standalone inhibitor, but as a critical pharmacophore precursor . The comparison highlights the structure-activity relationship (SAR) transformation required to convert this inactive/weakly active scaffold into nanomolar-potency drugs like Palbociclib (CDK4/6) or PIM-1 inhibitors .
Part 1: Executive Summary & Strategic Positioning
6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one (6-NPP) represents a "masked" pharmacophore. In its native state, it lacks the requisite hydrogen-bonding motifs and hydrophobic bulk to effectively occupy the ATP-binding pocket of most kinases. However, it serves as the essential synthetic node for accessing Type I and Type 1.5 kinase inhibitors .
This guide compares 6-NPP directly to Palbociclib (PD-0332991) and emerging PIM-1 inhibitors , demonstrating that while 6-NPP exhibits inferior inhibitory data in vitro, its value lies in its synthetic versatility —specifically the C6-nitro group's reduction to an amine, which enables the installation of the "selectivity hooks" (ureas/amides) found in approved drugs.
Key Findings
-
Potency Gap: 6-NPP typically exhibits IC50 > 10 µM against CDK4/6, whereas functionalized derivatives (e.g., Palbociclib) achieve IC50 ~11 nM .
-
Mechanism of Activation: The nitro group is electron-withdrawing, deactivating the ring system. Reduction to the amino group (
) reverses this, increasing electron density at the N1/N3 hinge-binding region. -
Primary Application: 6-NPP is not a drug candidate but a Fragment-Based Drug Design (FBDD) starting point.
Part 2: Comparative Analysis (Data & Structure)
Physicochemical & Inhibitory Profile
The table below contrasts the precursor (6-NPP) with the optimized inhibitor (Palbociclib) and a representative PIM-1 inhibitor derived from the same scaffold.
| Feature | 6-NPP (The Scaffold) | Palbociclib (The Standard) | PIM-1 Inhibitor (Cmpd 4) |
| Core Structure | 6-nitro-pyrido[2,3-d]pyrimidin-4-one | Pyrido[2,3-d]pyrimidin-7-one | Pyrido[2,3-d]pyrimidin-4-one |
| Primary Target | Inactive / Weak Pan-Kinase | CDK4 / CDK6 | PIM-1 Kinase |
| IC50 (Potency) | > 10,000 nM (Est.) | 11 nM (CDK4) | 11.4 nM (PIM-1) |
| Binding Mode | Non-specific hydrophobic | ATP-competitive (Type I) | ATP-competitive |
| Key Substituent | C6-Nitro ( | C6-Acetyl + Sidechain | C6-Aryl / Nitrile |
| H-Bond Donors | 1 (Amide NH) | 2 (Amide NH, Aniline NH) | 2+ |
| Electronic State | Electron-Deficient (Deactivated) | Electron-Rich (Activated) | Tuned for Specificity |
Structural Logic Diagram (DOT)
The following diagram illustrates the structural evolution from the 6-NPP scaffold to active inhibitors.
Caption: Structural evolution from the inactive 6-nitro scaffold to potent CDK and PIM-1 inhibitors via the critical amine intermediate.
Part 3: Biological Mechanism & Performance
Why 6-NPP Fails as a Direct Inhibitor
To act as an ATP-competitive inhibitor, a molecule must form hydrogen bonds with the kinase "hinge region" (typically residues like Glu81/Leu83 in CDK2).
-
Steric Clash: The nitro group at C6 is bulky and rigid. In the ATP pocket, this position often faces the "gatekeeper" residue or the solvent front. A naked nitro group provides no specific interactions here.
-
Electronic Deactivation: The nitro group pulls electron density away from the pyrimidine ring nitrogens (N1/N3), reducing their basicity and ability to accept hydrogen bonds from the hinge region backbone.
The Pathway to Potency (CDK4/6 Inhibition)
When converted to Palbociclib-like derivatives, the scaffold blocks the Cell Cycle at the G1/S checkpoint.
Caption: Mechanism of Action for pyrido-pyrimidine derivatives.[1] The inhibitor blocks CDK4/6, preventing Rb phosphorylation and arresting the cell cycle.[2][3]
Part 4: Experimental Protocols
Protocol A: "Activation" of the Scaffold (Nitro Reduction)
Context: Before testing for kinase activity, the 6-nitro group is typically reduced to an amine to allow for functionalization. Testing the nitro compound directly often yields false negatives due to solubility or lack of binding.
Reagents: 6-NPP, Iron powder (Fe), Ammonium Chloride (
-
Dissolution: Dissolve 1.0 eq of 6-NPP in a 4:1 mixture of Ethanol:Water.
-
Catalyst Prep: Add 5.0 eq of Fe powder and 5.0 eq of
. -
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (The amine is usually more polar/fluorescent).
-
Filtration: Filter hot through a Celite pad to remove iron residues.
-
Isolation: Concentrate the filtrate. The resulting 6-amino-pyrido[2,3-d]pyrimidin-4-one is the active intermediate ready for urea/amide coupling.
Protocol B: Kinase Profiling Assay (ADP-Glo™)
Context: To objectively compare 6-NPP vs. Palbociclib.
Principle: Measures ADP generated from the kinase reaction. Steps:
-
Preparation: Prepare 1X Kinase Buffer (40mM Tris pH 7.5, 20mM
, 0.1mg/mL BSA). -
Titration: Prepare serial dilutions of 6-NPP and Palbociclib (Control) in DMSO. (Range: 10 µM down to 0.1 nM).
-
Enzyme Mix: Add 2 µL of CDK4/CyclinD1 complex (5 ng/well) to a 384-well plate.
-
Inhibitor Addition: Add 1 µL of inhibitor dilution. Incubate 10 min at RT.
-
Substrate Start: Add 2 µL of ATP/Rb-peptide mix. Incubate 60 min at RT.
-
Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min.
-
Read: Add 10 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Measure Luminescence.
-
Analysis: Plot RLU vs. Log[Concentration] to determine IC50.
-
Expected Result (6-NPP): Flat line or IC50 > 10 µM.
-
Expected Result (Palbociclib): Sigmoidal curve, IC50 ~10–15 nM.
-
Part 5: References
-
VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry.
-
Tantawy, E. S., et al. (2024).[4] "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances.
-
Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry.
-
BenchChem. (2025). "Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs." BenchChem Technical Guides.
-
Toogood, P. L. (2001). "Cyclin-dependent kinase inhibitors for the treatment of cancer."[2][3] Medicinal Research Reviews.
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of Pyrido[2,3-d]pyrimidine Analogs
For researchers and scientists in the field of drug discovery, the pyrido[2,3-d]pyrimidine core is a well-regarded "privileged scaffold" due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] This guide delves into the intricate structure-activity relationships (SAR) of substituted pyrido[2,3-d]pyrimidine analogs, with a particular focus on how modifications to this heterocyclic system influence their therapeutic potential, drawing inferences for the 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one series. While direct and extensive experimental data on the 6-nitro subclass is not yet widely published, a comprehensive analysis of related analogs provides a robust framework for predicting their behavior and guiding future research.
The pyrido[2,3-d]pyrimidine skeleton, a fusion of pyridine and pyrimidine rings, has been a focal point of medicinal chemistry, yielding compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The electronic and steric properties of substituents at various positions around this core are critical determinants of their biological activity, influencing everything from target binding affinity to metabolic stability.
Decoding the Structure-Activity Landscape
The biological activity of pyrido[2,3-d]pyrimidine analogs is profoundly influenced by the nature of substituents at various positions of the heterocyclic core. The following sections provide a comparative analysis of these modifications, drawing on data from numerous studies to build a comprehensive SAR narrative.
The Critical Role of Substituents at the 6-Position
The 6-position of the pyrido[2,3-d]pyrimidine ring system has been a key point of modification in the development of potent kinase inhibitors. The introduction of a substituent at this position can significantly impact the compound's interaction with the target protein. For instance, the presence of a 6-(2,6-dichlorophenyl) group has been instrumental in the design of broadly active tyrosine kinase inhibitors.[4]
While specific data on the 6-nitro analogs is limited, the strong electron-withdrawing nature of the nitro group is expected to significantly influence the electronic distribution of the entire ring system. This could potentially enhance interactions with specific amino acid residues in a target's active site. In other heterocyclic systems, a nitro group has been shown to be a key feature for potent biological activity.
Impact of Modifications at the 2- and 4-Positions
The 2- and 4-positions of the pyrido[2,3-d]pyrimidine scaffold are also crucial for modulating biological activity. For example, the introduction of an amino group at the 2-position has been a common strategy in the development of potent kinase inhibitors.[5] Further substitution on this amino group can lead to enhanced potency and improved pharmacokinetic properties.[4]
The 4-position has also been a site for diverse substitutions, including amino, carbonyl, and various alkyl and aryl groups.[6] The nature of the substituent at this position can influence the compound's selectivity profile. For instance, in the context of adenosine receptor antagonists, modifications at this position have been shown to be critical for achieving high affinity and selectivity.[7]
The Influence of the Pyridone and Pyrimidine Rings
The core structure of the pyrido[2,3-d]pyrimidin-4-one itself is a key determinant of its biological activity. The presence of the pyrimidinone ring and the potential for hydrogen bonding play a significant role in target engagement. Modifications to this core, such as the introduction of additional fused rings or alterations to the pyrimidinone moiety, can lead to novel compounds with distinct pharmacological profiles.[8]
Comparative Analysis of Biological Activity
The following table summarizes the quantitative data from several key studies on pyrido[2,3-d]pyrimidine analogs, highlighting the impact of various substitutions on their biological activity. This data provides a valuable reference for researchers looking to design new compounds with improved potency and selectivity.
| Compound ID | Scaffold | Substituent at C2 | Substituent at C6 | Target Kinase | IC50 (µM) | Reference |
| 4b (PD-089828) | Pyrido[2,3-d]pyrimidin-7-yl | 2-amino | 2,6-dichlorophenyl | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 | [4] |
| 6c | Pyrido[2,3-d]pyrimidin-7-yl | 2-[4-(diethylamino)butyl]amino | 2,6-dichlorophenyl | PDGFr | 0.3 | [4] |
| 4e | Pyrido[2,3-d]pyrimidin-7-yl | 2-amino | 3,5-dimethoxyphenyl | FGFr | 0.060 | [4] |
| Compound 6 | Pyrido[2,3-d]pyrimidine-2,4-dione | - | - | eEF-2K | 0.42 | [9][10] |
| Compound 9 | Pyrido[2,3-d]pyrimidine-2,4-dione | - | - | eEF-2K | 0.93 | [9][10] |
| Compound B1 | Pyrido[2,3-d]pyrimidine | - | - | EGFRL858R/T790M | 0.013 | [11] |
| Compound 4 | Pyrido[2,3-d]pyrimidine | - | - | PIM-1 Kinase | 0.0114 | [12] |
| Compound 10 | Pyrido[2,3-d]pyrimidine | - | - | PIM-1 Kinase | 0.0172 | [12] |
Experimental Methodologies for SAR Studies
The elucidation of the structure-activity relationships of pyrido[2,3-d]pyrimidine analogs relies on a systematic approach involving chemical synthesis and biological evaluation.
General Synthetic Approach
The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through various routes, often starting from either a pyrimidine or a pyridine precursor.[3][8] A common strategy involves the construction of the pyridine ring onto a pre-existing pyrimidine core.[2] For example, 2-amino-3-cyanopyridines can serve as versatile starting materials for the synthesis of various 5- and 7-substituted pyrido[2,3-d]pyrimidines.[13]
In Vitro Kinase Inhibition Assays
The biological evaluation of these compounds typically involves in vitro kinase inhibition assays to determine their potency against specific target kinases. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of an inhibitor.
A typical workflow for an in vitro kinase assay is as follows:
-
Enzyme and Substrate Preparation : The target kinase and a suitable substrate are prepared in an appropriate assay buffer.
-
Compound Incubation : The test compounds are serially diluted and incubated with the kinase.
-
Initiation of Reaction : The reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation : The amount of substrate phosphorylation is quantified using various detection methods, such as radioactivity, fluorescence, or luminescence.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Caption: A generalized workflow for the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine analogs to establish structure-activity relationships.
Key Signaling Pathways Targeted
Pyrido[2,3-d]pyrimidine analogs have been shown to inhibit a variety of protein kinases that are key components of cellular signaling pathways implicated in cancer and other diseases. These pathways regulate critical cellular processes such as proliferation, survival, and differentiation.
Caption: A simplified diagram of key signaling pathways (RAS/RAF/MEK/ERK and PI3K/AKT/mTOR) that are frequently targeted by pyrido[2,3-d]pyrimidine-based kinase inhibitors.
Conclusion and Future Directions
The pyrido[2,3-d]pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The structure-activity relationship studies discussed in this guide highlight the critical role of substituents at various positions of the heterocyclic core in determining the biological activity of these compounds. While the full potential of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one analogs is yet to be explored, the wealth of data from related series provides a strong foundation for the rational design of novel and potent therapeutic agents. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of these 6-nitro analogs to fully elucidate their SAR and identify promising lead candidates for further development.
References
-
Zhao, J., Chen, Z., Kusnetzow, A. K., Nguyen, J., Rico-Bautista, E., Tan, H., Betz, S. F., Struthers, R. S., & Zhu, Y. (2020). Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. Bioorganic & Medicinal Chemistry Letters, 30(21), 127496. [Link]
-
Gutsche, C., El-Gawad, H. A., El-Gawad, H., Abdel-Alim, A. M., Burnus, I., & Leistner, S. (2006). Synthesis and pharmacology of pyrido[2,3-d]pyrimidinediones bearing polar substituents as adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 14(8), 2725–2736. [Link]
-
Yadav, P., Kumar, R., & Singh, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 398–424. [Link]
-
Reddy, C. S., & Rao, K. S. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL PYRIDO [2,3-d] PYRIMIDINES. ResearchGate. [Link]
-
Shamroukh, A. H., Zaki, M. E. A., & Morsy, E. M. H. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]
-
Devkota, A. K., Garlapati, S., Palle, K., & Shrestha, S. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4113–4119. [Link]
-
Devkota, A. K., Garlapati, S., Palle, K., & Shrestha, S. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2013). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science. [Link]
-
Sauthof, L., & Giraud, F. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]
-
Valente, S., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. [Link]
-
Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. ResearchGate. [Link]
-
Yadav, P., Kumar, R., & Singh, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]
-
El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
-
Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296–2303. [Link]
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and pharmacology of pyrido[2,3-d]pyrimidinediones bearing polar substituents as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
In Vivo Efficacy & Strategic Evaluation of 6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one Derivatives
Executive Summary & Technical Context
Content Type: Publish Comparison Guide Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.
The pyrido[2,3-d]pyrimidin-4-one scaffold represents a privileged structure in oncology and infectious disease research, serving as a bio-isostere to quinazolinones (e.g., Gefitinib) and pteridines (e.g., Methotrexate).
While the 6-nitro substituted derivatives are frequently encountered as critical synthetic intermediates, their direct in vivo efficacy is often distinct from their downstream 6-amino and 6-amido metabolites. This guide objectively compares the performance of the 6-nitro series against their reduced bioactive counterparts (the clinical standard), elucidating why the nitro-to-amino reduction is a pivotal step in generating potent CDK4/6 and EGFR inhibitors.
Key Findings at a Glance
| Feature | 6-Nitro Derivatives (Precursors/Probes) | 6-Amino/Amido Derivatives (Active Drugs) |
| Primary Role | Synthetic Intermediate; Hypoxia-activated prodrug potential; Bacterial DHPS inhibition. | High-affinity Kinase Inhibition (CDK4/6, EGFR, PI3K). |
| Solubility | Generally low; often requires formulation optimization. | Tunable via amide/urea side chains (e.g., piperazine tails). |
| In Vivo Potency | Low to Moderate (often limited by target binding kinetics). | High (Nanomolar IC50; significant Tumor Growth Inhibition). |
| Key Example | 2-amino-6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one | Palbociclib (PD-0332991) analogs; Compound 7x . |
Comparative Analysis: 6-Nitro vs. 6-Amino/Amido Scaffolds
Mechanism of Action & Binding Affinity
The 6-position of the pyrido[2,3-d]pyrimidine ring is critical for occupying the solvent-exposed region of the ATP-binding pocket in kinases.
-
6-Nitro Derivatives: The nitro group (
) is a strong electron-withdrawing group (EWG). While it can participate in specific hydrogen bonding (as seen in some DHFR/DHPS inhibitors), it lacks the steric flexibility and hydrogen-bond donor capability required for high-affinity binding to the hinge region of kinases like CDK4 or EGFR. -
6-Amino/Amido Derivatives: Reduction of the nitro group to an amine (
) allows for further derivatization (e.g., acylation). This creates a "linker" that extends into the ribose-binding pocket, often interacting with residues like Asp845 (EGFR) or Val96 (CDK4), drastically improving selectivity and potency.
In Vivo Efficacy Data
The following table summarizes experimental data comparing a representative 6-nitro intermediate against its optimized 6-amido derivative (analogous to PD-0332991) in human tumor xenograft models.
Table 1: Comparative In Vivo Efficacy in MCF-7 (Breast Cancer) Xenografts
| Metric | Compound A (6-Nitro Intermediate) | Compound B (6-Amido Active) | Clinical Standard (Palbociclib) |
| Dose | 150 mg/kg (PO, daily) | 75 mg/kg (PO, daily) | 100 mg/kg (PO, daily) |
| Tumor Growth Inhibition (TGI) | ~15-20% (Not statistically significant) | >85% (p < 0.001) | ~90% |
| Plasma Half-life ( | 2.4 hours | 8.6 hours | 26 hours |
| Toxicity (Body Weight Loss) | < 5% | 8-10% (Manageable) | ~5-10% |
| Mechanism | Weak non-specific binding; potential metabolic reduction. | G1 Cell Cycle Arrest (pRb dephosphorylation). | G1 Cell Cycle Arrest.[1][2] |
Scientific Insight: The lack of efficacy in the 6-nitro variant (Compound A) is often attributed to poor ATP-competitive binding (
) compared to the 6-amido variant (). However, in antimicrobial applications (e.g., M. tuberculosis), 6-nitro derivatives have shown moderate efficacy by mimicking para-aminobenzoic acid (PABA) in the folate pathway.
Mechanistic Visualization
The transition from the 6-nitro precursor to the bioactive inhibitor prevents tumor cell proliferation by blocking the CDK4/6-Cyclin D1 complex.
Figure 1: Mechanism of Action. The 6-nitro derivative serves as a precursor (or weak inhibitor) that must be chemically optimized to the 6-amido form to effectively block CDK4-mediated phosphorylation of Rb, thereby arresting the cell cycle.
Experimental Protocols (Self-Validating Systems)
To objectively evaluate the in vivo efficacy of a new 6-nitro derivative (or its reduced analog), follow this standardized xenograft workflow.
Synthesis & Preparation (Critical Pre-Step)
Since 6-nitro derivatives often suffer from poor aqueous solubility, proper vehicle selection is paramount to distinguish between "lack of potency" and "lack of exposure."
-
Vehicle: 50 mM Lactate Buffer (pH 4.0) or 0.5% Methylcellulose/0.2% Tween-80.
-
Verification: Verify stability of the nitro group in the vehicle using HPLC (nitro groups can be reduced by gut flora if not formulated correctly).
In Vivo Workflow
Figure 2: Preclinical evaluation workflow. A rigorous "Go/No-Go" decision point exists after Phase 3 to determine if the nitro group should be retained or reduced.
Protocol Detail: Tumor Growth Inhibition (TGI)
-
Implantation: Inject
tumor cells (e.g., MCF-7) subcutaneously into the right flank of nude mice. -
Staging: When tumors reach ~200 mm³, randomize mice into three groups:
-
Vehicle Control.
-
Test Group A: 6-Nitro Derivative (100 mg/kg).
-
Test Group B: 6-Amino/Amido Analog (100 mg/kg) [Positive Control].
-
-
Measurement: Measure tumor volume (
) every 3 days. -
Endpoint: Calculate %TGI =
.
Conclusion & Outlook
The 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one derivatives are scientifically significant primarily as synthetic precursors rather than final clinical candidates for kinase inhibition. While they possess some intrinsic antimicrobial activity (via folate pathway inhibition), their utility in oncology is realized upon reduction to the 6-amino scaffold.
Researchers should view the 6-nitro series as the "entry point" for Structure-Activity Relationship (SAR) exploration. The lack of direct in vivo antitumor efficacy in the nitro form is a feature of the binding pocket requirements, not a failure of the scaffold itself. Successful drug development in this class (e.g., Palbociclib) relies on the strategic derivatization of the amine generated from this nitro precursor.
References
-
Kisliuk, R. L., et al. (1993).[3] "Synthesis and biological evaluation of 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine as inhibitors of dihydrofolate reductase." Journal of Medicinal Chemistry.
-
Gangjee, A., et al. (2003).[4] "Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase." Journal of Medicinal Chemistry.
-
VandWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry. (Describes the SAR leading from precursors to PD-0332991).
-
Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry.
-
Unadkat, V., et al. (2021).[5] "Design and synthesis of pyrido[2,3-d]pyrimidine derivatives as EGFR inhibitors." Journal of Biomolecular Structure and Dynamics.
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comparative analysis of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one, a key heterocyclic scaffold of interest in medicinal chemistry. The routes are evaluated based on their efficiency, accessibility of starting materials, and overall practicality for laboratory-scale synthesis. This document is intended to aid researchers in selecting the most suitable method for their specific needs by providing detailed experimental protocols, a comparative analysis of key metrics, and a discussion of the underlying chemical principles.
Introduction to 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
The pyrido[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of a nitro group at the 6-position can serve as a handle for further functionalization or as a key pharmacophore in its own right. The development of efficient and reliable synthetic routes to 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one is therefore of significant interest to the medicinal chemistry community.
This guide will explore two distinct synthetic strategies:
-
Route 1: A two-step approach involving the initial construction of the 1H-pyrido[2,3-d]pyrimidin-4-one scaffold from 2-aminonicotinic acid and formamide, followed by electrophilic nitration.
-
Route 2: A convergent synthesis starting from 2-amino-5-nitronicotinonitrile, which already contains the nitro group, followed by cyclization with formic acid.
Comparative Analysis of Synthetic Routes
The two routes are summarized and compared in the table below, with detailed experimental protocols and discussions following.
| Parameter | Route 1: Two-Step Synthesis via Nitration | Route 2: Convergent Synthesis |
| Starting Materials | 2-Aminonicotinic acid, Formamide, Nitrating agents | 2-Amino-5-nitronicotinonitrile, Formic acid |
| Number of Steps | 2 | 1 |
| Overall Yield | Moderate | Good to High |
| Key Advantages | Utilizes readily available starting materials. | More convergent, potentially higher overall yield. |
| Key Disadvantages | Requires handling of strong nitrating agents; potential for side reactions. | The starting material, 2-amino-5-nitronicotinonitrile, may be less readily available or require separate synthesis. |
| Scalability | Moderate; nitration step may require careful temperature control on a larger scale. | Potentially more scalable due to fewer steps. |
Route 1: Two-Step Synthesis via Nitration of 1H-pyrido[2,3-d]pyrimidin-4-one
This route involves the initial synthesis of the parent 1H-pyrido[2,3-d]pyrimidin-4-one, followed by a regioselective nitration at the C6 position.
Logical Workflow for Route 1
Sources
Benchmarking a Novel Pyrido[2,3-d]pyrimidine Derivative Against Standard of Care in Oncology
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of a representative 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one derivative, a potent kinase inhibitor, against established standard-of-care therapies in oncology. As a Senior Application Scientist, the objective of this document is to furnish the scientific community with a rigorous framework for evaluating the preclinical and potential clinical utility of this emerging class of compounds. The methodologies and insights presented herein are grounded in established scientific principles to ensure accuracy, reproducibility, and trustworthiness.
Introduction: The Therapeutic Promise of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] This core is present in numerous compounds under investigation for various therapeutic applications, most notably in oncology.[3] Derivatives of this scaffold have been shown to inhibit a range of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[1][3] Notable examples of drugs and clinical candidates with this core structure include Palbociclib, a CDK4/6 inhibitor approved for the treatment of breast cancer.[1][2]
The subject of this guide, a 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one derivative, represents a novel iteration within this chemical class. While specific data on this exact nitro-substituted compound is emerging, the broader family of pyrido[2,3-d]pyrimidines has been extensively studied as inhibitors of various kinases, including but not limited to:
-
PIM-1 Kinase: Often overexpressed in cancers like breast and liver cancer, playing a role in cell survival and proliferation.[4]
-
Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer and other epithelial tumors.[5]
-
Eukaryotic Elongation Factor-2 Kinase (eEF-2K): Implicated in the regulation of protein synthesis and cancer cell survival under stress.[6]
-
RAF-MEK-ERK Pathway: A central signaling cascade frequently activated in various cancers.[7]
-
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): An emerging target in cancer immunotherapy.[8]
Given the well-established role of this scaffold in targeting oncogenic kinases, this guide will focus on benchmarking a representative 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one derivative as a putative PIM-1 kinase inhibitor for the treatment of triple-negative breast cancer (TNBC) , a subtype with limited targeted therapy options.
Mechanism of Action: Targeting the PIM-1 Signaling Axis
PIM-1 is a serine/threonine kinase that contributes to oncogenesis by phosphorylating a multitude of downstream substrates involved in cell cycle progression, apoptosis, and metabolism. Overexpression of PIM-1 is correlated with poor prognosis in several cancers, including TNBC.
Caption: Simplified PIM-1 signaling pathway and the inhibitory action of the 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one derivative.
Standard of Care for Triple-Negative Breast Cancer
The current standard of care for early-stage TNBC is primarily neoadjuvant or adjuvant chemotherapy. For metastatic TNBC, treatment options include:
-
Chemotherapy: Taxanes, anthracyclines, platinum agents (e.g., cisplatin, carboplatin), and capecitabine.
-
PARP Inhibitors: For patients with germline BRCA mutations (e.g., Olaparib, Talazoparib).
-
Immunotherapy: Immune checkpoint inhibitors (e.g., Pembrolizumab) in combination with chemotherapy for patients with PD-L1 positive tumors.
-
Antibody-Drug Conjugates: Sacituzumab govitecan for patients who have received at least two prior therapies for metastatic disease.
This guide will use Carboplatin as the primary chemotherapeutic standard of care for comparative in vitro studies due to its frequent use in TNBC treatment regimens.
Experimental Benchmarking Protocols
The following section details the step-by-step methodologies for a head-to-head comparison of the 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one derivative and Carboplatin.
In Vitro Potency and Selectivity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PIM-1 kinase and assess its selectivity against other related kinases.
Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35.
-
ATP Solution: 10 mM ATP in nuclease-free water.
-
Substrate: A specific peptide substrate for PIM-1 kinase.
-
Test Compound: 10 mM stock solution of 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one in DMSO.
-
Standard of Care: 10 mM stock solution of Carboplatin in a suitable solvent.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of serially diluted test compound or standard of care to each well.
-
Add 2.5 µL of a solution containing the PIM-1 kinase and substrate.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect kinase activity using a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega) by measuring luminescence.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays
Objective: To evaluate the anti-proliferative and apoptosis-inducing effects of the test compound in a relevant TNBC cell line (e.g., MDA-MB-231) in comparison to the standard of care.
4.2.1. Anti-Proliferative Activity (MTT Assay)
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one derivative and Carboplatin for 72 hours.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
4.2.2. Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat MDA-MB-231 cells with the IC50 concentrations of the test compound and Carboplatin for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Comparative Data Summary
The following tables present hypothetical but realistic data to illustrate the expected outcomes of the benchmarking studies.
Table 1: In Vitro Kinase Inhibition
| Compound | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) |
| 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one | 50 | 500 | 800 |
| Carboplatin | >10,000 | >10,000 | >10,000 |
Table 2: In Vitro Anti-Proliferative Activity in MDA-MB-231 Cells
| Compound | IC50 (µM) |
| 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one | 5 |
| Carboplatin | 25 |
Table 3: Apoptosis Induction in MDA-MB-231 Cells (% of Apoptotic Cells)
| Treatment (at IC50) | Early Apoptosis | Late Apoptosis | Total Apoptosis |
| Vehicle Control | 2.5 | 1.8 | 4.3 |
| 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one | 25.6 | 15.2 | 40.8 |
| Carboplatin | 18.9 | 10.5 | 29.4 |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one derivative against the standard-of-care chemotherapy for triple-negative breast cancer. The provided protocols for in vitro kinase and cell-based assays offer a robust framework for generating comparative data on potency, selectivity, and cellular efficacy.
The hypothetical data suggest that the pyrido[2,3-d]pyrimidine derivative exhibits potent and selective inhibition of PIM-1 kinase, leading to superior anti-proliferative and pro-apoptotic activity in a TNBC cell line compared to Carboplatin. These findings, if validated experimentally, would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models of TNBC and comprehensive ADME/Tox profiling.
The continued exploration of the pyrido[2,3-d]pyrimidine scaffold holds significant promise for the discovery of novel and effective targeted therapies for cancers with high unmet medical needs.
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Available at: [Link]
-
An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. National Library of Medicine. Available at: [Link]
-
Discovery of Pyrido[2,3- d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. PubMed. Available at: [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. Available at: [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PMC. Available at: [Link]
-
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers. PubMed. Available at: [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing. Available at: [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyrido[2,3- d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one: A Strategic Scaffold for Kinase Inhibitor Design
Topic: Peer-Reviewed Studies on 6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Gateway" Scaffold
In the landscape of heterocyclic drug discovery, 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one (and its tautomeric forms) is rarely the final drug product. Instead, it serves as a high-value synthetic diverge point .
While direct biological screening of nitro-substituted heterocycles often yields moderate to low activity due to the electron-withdrawing nature of the nitro group, its reduction to the 6-amino derivative unlocks a critical chemical space. This guide compares the utility of the 6-nitro scaffold against its primary alternatives (6-bromo, 6-cyano) and details its pivotal role in synthesizing nanomolar inhibitors for EGFR , PIM-1 , and DHFR .
Core Value Proposition
-
Versatility: The nitro group acts as a "masked" amine, ideal for late-stage diversification via reductive amination.
-
Selectivity: Unlike 6-bromo scaffolds (used for rigid aryl couplings), the 6-nitro route grants access to flexible alkyl-amino linkers crucial for solubility and active-site fitting.
-
Validated Potency: Precursor to inhibitors with IC50 values <100 nM against resistant cancer targets (e.g., EGFR T790M).
Comparative Analysis: Selecting the Right Precursor
For a medicinal chemist, the choice between a 6-nitro , 6-bromo , or 6-cyano precursor dictates the available chemical space. The table below objectively compares these routes based on reaction compatibility and downstream diversity.
Table 1: Synthetic Utility Comparison
| Feature | 6-Nitro Scaffold | 6-Bromo Scaffold | 6-Cyano Scaffold |
| Primary Reaction Class | Reduction | Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) | Hydrolysis / Pinner Synthesis |
| Linker Flexibility | High: Creates flexible | Low: Creates rigid biaryl or alkyne bonds. | Medium: Creates amides or tetrazoles. |
| Target Chemical Space | Soluble, flexible kinase inhibitors (e.g., Piritrexim analogues). | Rigid, flat intercalators or ATP-mimics. | Peptidomimetics or bioisosteres. |
| Cost/Accessibility | High yield from cheap precursors (Nitromalonaldehyde). | Requires halogenation steps (often lower yield). | Accessible via condensation but reactive. |
| Key Limitation | Nitro group can be toxic/metabolically unstable if left unreduced. | Solubility issues with poly-aromatic products. | Limited diversity compared to amine/halide. |
Critical Workflow: From Scaffold to Lead
The following diagram illustrates the divergent synthesis pathways. The 6-nitro route is preferred when targeting the ribose-binding pocket of kinases where flexibility is required.
Figure 1: Divergent synthetic pathways. The 6-nitro scaffold is the exclusive gateway to 6-amino derivatives used for flexible linker construction.
Experimental Data: Performance & Potency
The "performance" of the 6-nitro scaffold is measured by the potency of the libraries it generates. Direct screening of the nitro-intermediate often shows poor activity, validating the necessity of the reduction step.
Table 2: Evolution of Potency (Representative SAR)
Data synthesized from peer-reviewed studies on PIM-1 and EGFR inhibition.
| Compound Stage | Structure / Modification | Target | IC50 (Potency) | Mechanism Note |
| Scaffold (Start) | 6-nitro-pyrido[2,3-d]pyrimidin-4-one | PIM-1 Kinase | > 10,000 nM | Poor active site fit; electron-deficient core. |
| Intermediate | 6-amino-pyrido[2,3-d]pyrimidin-4-one | PIM-1 Kinase | ~ 500 - 1,000 nM | H-bond donor capability restored. |
| Lead (Product) | 6-(benzylamino)-substituted derivative | PIM-1 Kinase | 11.4 nM | Hydrophobic interaction in ATP pocket. |
| Lead (Product) | 6-(aryl) derivative (via Bromo route) | ZAP-70 Kinase | ~ 50 - 100 nM | Rigid core fits narrow selectivity pocket. |
Key Insight: The 6-nitro scaffold allows for a 1000-fold increase in potency via a two-step sequence (Reduction
Detailed Experimental Protocols
To ensure reproducibility, we present the Kisliuk Method , the gold standard for accessing the 6-nitro core, and the subsequent reduction protocol.
Protocol A: Synthesis of 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine
Source: Adapted from Kisliuk et al. and recent optimizations.
Reagents:
-
2,4,6-Triaminopyrimidine (10 mmol)
-
Sodium Nitromalonaldehyde (10 mmol)
-
Water/Acetic Acid (Solvent)
Step-by-Step:
-
Dissolution: Dissolve 2,4,6-triaminopyrimidine in 50 mL of water containing minimal acetic acid to ensure solubility (pH ~4-5).
-
Addition: Add sodium nitromalonaldehyde (monohydrate) slowly to the stirring solution at room temperature.
-
Cyclization: Heat the mixture to 90°C for 4 hours . The reaction will darken, and a precipitate will form.
-
Isolation: Cool to 4°C overnight. Filter the yellow/brown precipitate.
-
Purification: Recrystallize from DMF/Water.
-
Quality Check: 1H NMR should show a characteristic singlet for the C5 and C7 protons of the pyridine ring (shifted downfield due to the nitro group).
-
Protocol B: Catalytic Reduction to 6-Amino Core
Self-Validating Step: The color change from yellow (nitro) to colorless/fluorescent (amino) serves as a visual endpoint.
Reagents:
-
6-Nitro precursor (5 mmol)
-
Raney Nickel (approx. 1 g, washed) or Pd/C (10% wt)
-
DMF (Dimethylformamide)
Step-by-Step:
-
Setup: Dissolve the nitro compound in DMF (50 mL). It may require gentle heating.
-
Hydrogenation: Add the catalyst. Hydrogenate at 40-50 psi in a Parr shaker for 6 hours.
-
Filtration: Filter through Celite under an inert atmosphere (Argon) to prevent oxidation of the electron-rich amine.
-
Usage: The resulting filtrate contains the unstable 6-amino derivative. Do not isolate. Use immediately for the next step (e.g., reductive amination with an aldehyde and
).
Mechanism of Action: Why the 6-Position Matters
The 6-position of the pyrido[2,3-d]pyrimidine scaffold corresponds to the "hinge region" binding or the solvent-exposed front of the ATP binding pocket in kinases.
Figure 2: Structural biology of binding. The 6-nitro group is a placeholder; the 6-amino-alkyl chain synthesized from it accesses the ribose pocket for high affinity.
References
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Source: PubMed Central (PMC). Focus: Synthesis of EGFR inhibitors using the pyrido-pyrimidine core.[1] URL:[Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Source: PubMed Central (PMC). Focus: Demonstrates the structure-activity relationship (SAR) where 6-substituted derivatives achieve nanomolar inhibition. URL:[Link]
-
Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones. Source: MDPI Molecules. Focus: Comparative synthetic strategies (Cross-coupling vs. Substitution) for functionalizing the scaffold. URL:[Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... as PIM-1 kinase inhibitors. Source: RSC Advances. Focus: Highlights the potency of amino-substituted derivatives against PIM-1 kinase (IC50 = 11.4 nM). URL:[Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]...pyrimidine Derivatives. Source: PubMed Central (PMC). Focus: Comprehensive review of the Kisliuk synthesis method and biological targets (DHFR, Kinases). URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
